Ibuprofen-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(2-methylpropyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i4+1,5+1,6+1,7+1,11+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFNNWSXXWATRW-HNHUTNRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675969 | |
| Record name | 2-[4-(2-Methylpropyl)(~13~C_6_)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216459-54-9 | |
| Record name | 2-[4-(2-Methylpropyl)(~13~C_6_)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ibuprofen-13C6 chemical structure and properties
Introduction
Ibuprofen-13C6 is a stable isotope-labeled version of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. In this isotopologue, six carbon atoms on the benzene ring are replaced with the heavier carbon-13 (¹³C) isotope. This labeling does not alter the chemical or pharmacological properties of the molecule but provides a distinct mass signature, making it an invaluable tool in analytical and research settings. Primarily, this compound serves as an internal standard for the accurate quantification of ibuprofen in complex biological matrices such as plasma, urine, and tissue samples. Its use is critical in pharmacokinetic, drug metabolism, and bioequivalence studies where precise measurements are paramount.
Chemical Structure and Properties
The chemical structure of this compound is identical to that of ibuprofen, with the exception of the six carbon atoms in the phenyl ring.
Chemical Formula: ¹³C₆C₇H₁₈O₂
Molecular Weight: Approximately 212.24 g/mol [1]
CAS Number: 1216459-54-9
Physicochemical Properties
Quantitative data for this compound is not as readily available as for its unlabeled counterpart. However, the physicochemical properties are expected to be very similar to those of ibuprofen.
| Property | Value (for Ibuprofen) | Reference |
| Melting Point | 75-78 °C | [2] |
| Boiling Point | 157 °C at 4 mmHg | [3] |
| Water Solubility | Practically insoluble | [3] |
| Solubility in Organic Solvents | Freely soluble in acetone, methanol, and methylene chloride | [3] |
| pKa | 4.43 |
Synthesis of this compound
While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is proprietary to commercial suppliers, the general synthetic routes for ibuprofen can be adapted using a ¹³C₆-labeled benzene ring as a starting material. The two most common industrial syntheses for ibuprofen are the Boots process and the BHC (Boots-Hoechst-Celanese) process. The BHC process is considered a "greener" synthesis.
A plausible synthetic scheme for this compound would likely involve the Friedel-Crafts acylation of a ¹³C₆-labeled isobutylbenzene, followed by a series of reactions to introduce the propionic acid moiety.
Mechanism of Action
The mechanism of action of this compound is identical to that of unlabeled ibuprofen. It is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Experimental Protocols
Quantification of Ibuprofen in Human Plasma using LC-MS/MS
The primary application of this compound is as an internal standard for the quantification of ibuprofen in biological samples. Below is a representative experimental protocol for this purpose.
1. Materials and Reagents:
-
Ibuprofen analytical standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Preparation of Stock and Working Solutions:
-
Ibuprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve ibuprofen in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the ibuprofen stock solution in methanol to create calibration standards. Prepare a working solution of this compound in methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 200 µL of the this compound working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to separate ibuprofen from endogenous plasma components.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ibuprofen: m/z 205.1 → 161.1
-
This compound: m/z 211.1 → 167.1
-
-
Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of ibuprofen to this compound against the concentration of the calibration standards.
-
Determine the concentration of ibuprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Spectroscopic Data
13C-NMR Spectroscopy
The ¹³C-NMR spectrum of this compound will be significantly different from that of unlabeled ibuprofen due to the enrichment of ¹³C atoms in the phenyl ring. The signals corresponding to the six carbons of the benzene ring will be significantly enhanced. The approximate chemical shifts for the carbons in unlabeled ibuprofen are provided below for reference.
| Carbon Atom | Approximate Chemical Shift (ppm) |
| Carboxyl (C=O) | ~181 |
| Quaternary Aromatic | ~140, ~137 |
| Aromatic CH | ~129, ~127 |
| Methine (CH) | ~45 |
| Methylene (CH₂) | ~45 |
| Isopropyl CH | ~30 |
| Methyl (CH₃) | ~22, ~18 |
Note: In some solvents, the chemical shifts of the methine and methylene carbons attached to the aromatic ring can be nearly identical.[4]
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak at m/z 211.1 in negative ion mode, which is 6 mass units higher than that of unlabeled ibuprofen (m/z 205.1). The fragmentation pattern will be similar to that of ibuprofen, with the characteristic fragments also shifted by 6 mass units.
Fragmentation of Unlabeled Ibuprofen (m/z 205.1):
-
A common fragmentation is the loss of the carboxyl group (-COOH), resulting in a fragment at m/z 161.1.[5]
Predicted Fragmentation of this compound (m/z 211.1):
-
The corresponding loss of the carboxyl group would result in a fragment at m/z 167.1.
Conclusion
This compound is an essential analytical tool for researchers, scientists, and drug development professionals. Its utility as an internal standard enables the highly accurate and precise quantification of ibuprofen in various biological matrices, which is fundamental for regulatory-compliant pharmacokinetic and bioequivalence studies. The distinct mass shift provided by the six ¹³C atoms ensures minimal isotopic interference and reliable data, making it the gold standard for bioanalytical assays of ibuprofen.
References
Technical Guide to Ibuprofen-13C6: Certificate of Analysis and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis for Ibuprofen-13C6, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document details the key quality attributes, analytical methodologies, and its application in research and drug development.
Introduction
This compound is a synthetically produced version of ibuprofen where six carbon atoms on the benzene ring are replaced with the stable isotope carbon-13. This isotopic labeling results in a molecule that is chemically identical to ibuprofen but has a molecular weight that is 6 Daltons higher. This mass difference allows for its use as an internal standard in mass spectrometry-based assays, enabling precise and accurate quantification of ibuprofen in complex biological matrices. Its primary applications are in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[1]
Certificate of Analysis: Key Quality Parameters
A Certificate of Analysis (CoA) for this compound provides critical data on its identity, purity, and quality. The following tables summarize the typical quantitative data found on a CoA.
Table 1: General Properties
| Parameter | Specification |
| Chemical Name | 2-(4-(2-methylpropyl)phenyl-1,2,3,4,5,6-13C6)propanoic acid |
| Molecular Formula | ¹³C₆C₇H₁₈O₂ |
| Molecular Weight | 212.24 g/mol |
| CAS Number | 1216459-54-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile |
Table 2: Quality Control Specifications
| Test | Specification |
| Chemical Purity (by HPLC) | ≥98% |
| Isotopic Enrichment | ≥99 atom % ¹³C |
| Residual Solvents | Meets USP <467> requirements |
| Elemental Analysis | Conforms to theoretical values |
| Mass Identity (by MS) | Conforms to the expected mass |
| Structural Identity (by ¹H NMR) | Conforms to the structure of Ibuprofen |
Experimental Protocols
Detailed methodologies are essential for the accurate and precise use of this compound as an internal standard. The following sections describe the typical experimental protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Purpose: To determine the chemical purity of this compound and to separate it from any unlabeled ibuprofen or other impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A typical isocratic condition is 60:40 (v/v) acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 100 µg/mL) for injection.
Mass Spectrometry (MS) for Isotopic Enrichment and Identity
Purpose: To confirm the molecular weight of this compound, thereby verifying its isotopic enrichment, and to be used as a detector in quantitative assays.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or a gas chromatograph (GC-MS).
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is common for LC-MS. Electron ionization (EI) is used for GC-MS.
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap.
-
LC-MS Protocol:
-
The HPLC conditions are similar to those described in section 3.1.
-
The mass spectrometer is set to monitor for the deprotonated molecule [M-H]⁻ of this compound at m/z 211.15 and unlabeled ibuprofen at m/z 205.15.
-
-
GC-MS Protocol:
-
Derivatization: Ibuprofen and its labeled counterpart are often derivatized (e.g., silylation) to increase their volatility.
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient is used to separate the analyte from other matrix components.
-
MS Detection: The mass spectrometer monitors for characteristic fragment ions of the derivatized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Purpose: To confirm the chemical structure of this compound and to ensure the 13C labels are in the correct positions on the benzene ring.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: The proton NMR spectrum will be very similar to that of unlabeled ibuprofen, confirming the overall proton framework of the molecule.
-
¹³C NMR: The carbon NMR spectrum will show highly intensified signals for the six carbon atoms of the benzene ring due to the 13C enrichment. The chemical shifts of these carbons will be consistent with the structure of ibuprofen, but their signal intensity will be significantly greater than that of the other carbon atoms.[2][3][4][5][6][7]
Visualizations
The following diagrams illustrate key concepts related to the use and analysis of this compound.
Caption: Mechanism of action of Ibuprofen, inhibiting COX-1/2 enzymes.
Caption: Experimental workflow for quantifying Ibuprofen using this compound.
Caption: Quality control process for the manufacturing of this compound.
Conclusion
The Certificate of Analysis for this compound is a critical document that assures researchers, scientists, and drug development professionals of the quality and suitability of this stable isotope-labeled standard for its intended use. Understanding the data presented in the CoA and the underlying analytical methodologies is paramount for generating reliable and reproducible quantitative data in bioanalytical studies. This technical guide provides a foundational understanding of these aspects, enabling users to confidently incorporate this compound into their research and development workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. My first 13-NMR spectrum [qorganica.qui.uam.es]
- 3. Ibuprofen(15687-27-1) 13C NMR spectrum [chemicalbook.com]
- 4. (S)-(+)-Ibuprofen (51146-56-6) 13C NMR spectrum [chemicalbook.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 50.32 MHz, CDCl3, experimental) (HMDB0001925) [hmdb.ca]
- 6. Ibuprofen (13C, 1H) - Anasazi Instruments [aiinmr.com]
- 7. asahilab.co.jp [asahilab.co.jp]
A Technical Guide to the Isotopic Purity of Ibuprofen-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical quality attribute of isotopic purity for Ibuprofen-13C6, a stable isotope-labeled internal standard essential for quantitative bioanalytical studies. Ensuring high isotopic purity is paramount for the accuracy and reliability of pharmacokinetic and metabolic studies in drug development. This document outlines the analytical methodologies used to determine isotopic purity, presents typical data formats, and discusses the underlying principles of these techniques.
Introduction to Isotopic Purity
This compound is a synthetically produced version of ibuprofen where the six carbon atoms of the benzene ring have been replaced with the stable isotope carbon-13. This isotopic labeling allows for its use as an internal standard in mass spectrometry-based assays, as it is chemically identical to the unlabeled drug but can be distinguished by its higher mass.
The isotopic purity of this compound refers to the extent to which the intended 13C atoms have been incorporated into the molecule and the absence of molecules with fewer than the desired number of 13C atoms. The primary quantitative metrics for isotopic purity are isotopic enrichment and the distribution of isotopologues .
-
Isotopic Enrichment: This is the percentage of a specific isotope at a particular atomic position in a molecule. For this compound, it refers to the percentage of 13C at each of the six positions on the benzene ring.
-
Isotopologue Distribution: This describes the relative abundance of all the different isotopic forms of the molecule. For this compound, the desired isotopologue is the one with all six carbons of the benzene ring as 13C. However, the synthesis process may also yield molecules with five, four, or fewer 13C atoms, as well as the unlabeled (12C) version.
High isotopic purity is crucial to prevent cross-signal interference with the unlabeled analyte being quantified, which could lead to inaccurate measurements.
Data Presentation
Quantitative data on the isotopic purity of a batch of this compound is typically presented in a Certificate of Analysis. The following tables illustrate how this data is structured.
Table 1: Summary of Isotopic Purity for this compound
| Parameter | Specification | Result | Method |
| Chemical Purity (HPLC) | ≥98% | 99.5% | HPLC-UV |
| Isotopic Enrichment | ≥99 atom % 13C | 99.2% | Mass Spectrometry |
| Major Isotopologue | 13C6 | >98% | Mass Spectrometry |
Table 2: Isotopologue Distribution of this compound
| Isotopologue | Relative Abundance (%) |
| 13C6 | 98.5 |
| 13C5 | 1.2 |
| 13C4 | 0.2 |
| 13C3 | <0.1 |
| 13C2 | <0.1 |
| 13C1 | <0.1 |
| Unlabeled (12C6) | <0.1 |
Experimental Protocols
The determination of isotopic purity for this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry for Isotopic Purity Analysis
High-resolution mass spectrometry is the most common method for determining isotopic enrichment and distribution.
Methodology:
-
Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
The stock solution is further diluted to a working concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.
-
-
Instrumentation:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.
-
The instrument is coupled to a liquid chromatography (LC) system to ensure that the analyzed signal corresponds to the this compound peak.
-
-
Data Acquisition:
-
The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the molecular ion of this compound.
-
The mass range is set to cover the expected m/z values of all potential isotopologues. For the [M-H]- ion of this compound (C13H18O2), the expected monoisotopic mass is approximately 211.1 g/mol , compared to 205.1 g/mol for unlabeled ibuprofen.
-
-
Data Analysis:
-
The acquired mass spectrum is analyzed to identify the peaks corresponding to each isotopologue.
-
The relative abundance of each isotopologue is calculated by integrating the area of its corresponding peak.
-
The isotopic enrichment is calculated from the relative abundances of the labeled and unlabeled species.
-
Quantitative NMR Spectroscopy for Isotopic Purity
Quantitative 13C NMR (qNMR) can also be used to determine isotopic purity, although it is less common than MS for this specific application due to lower sensitivity.
Methodology:
-
Sample Preparation:
-
A precise amount of this compound is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
An internal standard with a known concentration and a long relaxation time may be added for quantification.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
-
Data Acquisition:
-
A quantitative 13C NMR spectrum is acquired. This requires specific experimental parameters to ensure accurate integration:
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbon nuclei being measured.
-
A 90° pulse angle.
-
Gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration.
-
-
-
Data Analysis:
-
The signals in the 13C NMR spectrum corresponding to the labeled and any unlabeled carbon positions are integrated.
-
The ratio of the integrals of the 13C-labeled and 12C-unlabeled signals provides a measure of the isotopic enrichment at each carbon position.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships involved in the analysis of this compound isotopic purity.
Caption: Experimental workflows for determining the isotopic purity of this compound.
Caption: Logical relationship between synthesis and the resulting isotopologue distribution.
Conclusion
The determination of isotopic purity is a critical aspect of the quality control of this compound for its use as an internal standard in regulated bioanalysis. High-resolution mass spectrometry provides a robust and sensitive method for quantifying isotopic enrichment and the distribution of isotopologues. While quantitative NMR can also be employed, MS is generally the preferred method. A thorough characterization of isotopic purity, as outlined in this guide, ensures the reliability and accuracy of bioanalytical data generated using this compound.
A Technical Guide to Ibuprofen-13C6 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Ibuprofen-13C6, a stable isotope-labeled variant of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Its primary applications are in pharmacokinetic studies, drug metabolism research, and as an internal standard for quantitative mass spectrometry-based analyses. The incorporation of six Carbon-13 (¹³C) atoms into the benzene ring provides a distinct mass shift, enabling precise differentiation from its unlabeled counterpart without altering its chemical properties.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below. This data is critical for experimental design, analytical method development, and accurate quantification.
| Property | Value | Citations |
| CAS Number | 1216459-54-9 | [1][2][3] |
| Molecular Weight | 212.24 g/mol | [2][3][4] |
| Molecular Formula | ¹³C₆C₇H₁₈O₂ | [2][3][4] |
| Synonyms | [U-Ring-¹³C₆]-Ibuprofen, 2-(4-Isobutylphenyl)propionic Acid-¹³C₆ | [2][3][4] |
| Purity | ≥95.0% (as determined by HPLC) | [2] |
| Typical Format | Neat (solid) | [2][3] |
| Storage Temperature | 2-8°C or -20°C | [2] |
Experimental Protocols and Methodologies
This compound is invaluable as an internal standard in bioanalytical methods for the precise quantification of ibuprofen in complex biological matrices such as plasma, serum, and synovial fluid. Below is a representative protocol for the analysis of ibuprofen using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common application for this stable isotope.
Protocol: Quantification of Ibuprofen in Human Plasma using LC-MS/MS with this compound as an Internal Standard
1. Objective: To accurately determine the concentration of ibuprofen in human plasma samples. This compound is used as an internal standard (IS) to correct for matrix effects and variations during sample preparation and analysis.
2. Sample Preparation (Solid-Phase Extraction - SPE): a. To 100 µL of plasma sample, add 10 µL of a known concentration of this compound working solution (e.g., 250 ng/mL). b. Dilute the sample with 100 µL of 2% phosphoric acid in water. c. Condition a 96-well SPE plate (e.g., Oasis HLB) with 200 µL of methanol, followed by equilibration with 200 µL of water. d. Load the sample onto the SPE plate. e. Wash the sample with 100 µL of a solution containing 80:20:0.1 (v/v/v) water-acetonitrile-formic acid. f. Elute the analyte and internal standard with 50 µL of 20:80:0.1 (v/v/v) water-acetonitrile-formic acid. g. Dilute the eluted sample with 150 µL of 60:40:0.1 water-acetonitrile-formic acid for injection.
3. LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: C18 analytical column (e.g., 50 mm × 2.1 mm, 3.5-µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.750 mL/min.
- Gradient: A linear gradient is typically used to ensure proper separation from matrix components.
- Injection Volume: 10 µL. b. Mass Spectrometry (MS/MS):
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Monitoring Mode: Selected Reaction Monitoring (SRM).
- SRM Transitions:
- Ibuprofen: m/z 205 → 161
- This compound (IS): m/z 211 → 167 (Note: The +6 Da mass shift from the six ¹³C atoms is reflected in both the parent and fragment ions).
4. Quantification: The concentration of ibuprofen in the unknown samples is determined by calculating the peak area ratio of the analyte (ibuprofen) to the internal standard (this compound) and comparing this ratio to a calibration curve constructed from samples with known ibuprofen concentrations. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.[5]
Metabolic Pathway of Ibuprofen
Ibuprofen undergoes extensive metabolism in the liver, primarily through oxidation by cytochrome P450 enzymes. The R-enantiomer can also be converted to the pharmacologically more active S-enantiomer. This compound is an essential tool for tracing these metabolic fates in detail.
Caption: Metabolic pathway of Ibuprofen in the liver.
This diagram illustrates the primary metabolic transformations of ibuprofen. The administered racemic mixture consists of R- and S-enantiomers. The R-form can undergo inversion to the more active S-form, a process mediated by the enzyme alpha-methylacyl-CoA racemase (AMACR).[4] Both enantiomers are metabolized, primarily through hydroxylation by cytochrome P450 enzymes (predominantly CYP2C9 for S-Ibuprofen and CYP2C8 for R-Ibuprofen), followed by oxidation to form carboxy-ibuprofen, which is then excreted.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ibuprofen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitation of ibuprofen in blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to Ibuprofen-13C6: Physical and Chemical Properties
This technical guide provides a comprehensive overview of the physical and chemical properties of Ibuprofen-13C6, a stable isotope-labeled version of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies.
Core Physical and Chemical Data
This compound is a synthetic derivative of ibuprofen where six carbon atoms on the benzene ring are replaced with the stable isotope carbon-13. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound. Data for unlabeled ibuprofen is also provided for comparison, as specific experimental values for the labeled compound are not always readily available and can be reasonably estimated from the parent compound.
| Property | This compound | Unlabeled Ibuprofen |
| Molecular Formula | ¹³C₆C₇H₁₈O₂ | C₁₃H₁₈O₂ |
| Molecular Weight | 212.24 g/mol [2] | 206.29 g/mol |
| CAS Number | 1216459-54-9[2] | 15687-27-1 |
| Appearance | White to off-white solid | Colorless crystals or white crystalline powder |
| Melting Point | Not explicitly reported; expected to be similar to unlabeled ibuprofen | 75-78 °C |
| Boiling Point | Not explicitly reported; expected to be similar to unlabeled ibuprofen | 157 °C at 4 mmHg |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents | Soluble in ethanol (~50 mg/mL), DMSO (~50 mg/mL), and dimethyl formamide (~45 mg/mL). Poorly soluble in water. |
| Storage Temperature | -20°C[2] | Room temperature |
Experimental Protocols
Detailed methodologies are crucial for the effective application of this compound in a research setting. The following sections outline protocols for its synthesis and analysis.
Synthesis of this compound
The synthesis of this compound involves the introduction of the six carbon-13 atoms into the benzene ring of the ibuprofen molecule. A common synthetic strategy involves a multi-step process starting from a commercially available 13C-labeled benzene derivative. While specific proprietary methods may vary, a general synthetic route can be adapted from published procedures for labeled compounds.
A plausible synthetic route is described as follows:
-
Friedel-Crafts Acylation: 13C6-labeled benzene is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 1-(¹³C₆-phenyl)-2-methylpropan-1-one.
-
Reduction: The resulting ketone is reduced to the corresponding alcohol, 1-(¹³C₆-phenyl)-2-methylpropan-1-ol, using a reducing agent such as sodium borohydride.
-
Halogenation: The alcohol is then converted to a halide, for example, 1-chloro-1-(¹³C₆-phenyl)-2-methylpropane, by reaction with a halogenating agent like thionyl chloride.
-
Grignard Reaction and Carboxylation: The halide is used to form a Grignard reagent by reacting with magnesium metal. This organometallic intermediate is then carboxylated by bubbling carbon dioxide gas through the reaction mixture, followed by acidic workup to yield this compound.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain the final high-purity this compound.
Analytical Methods for Characterization and Quantification
Accurate and precise analytical methods are essential for the quality control of this compound and its use in quantitative studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) Method:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol. A common mobile phase composition is a mixture of acetonitrile and water (acidified with phosphoric acid).
-
Detection: UV detection at a wavelength of 220 nm or 254 nm.
-
Sample Preparation: this compound standard and samples are dissolved in the mobile phase or a compatible solvent.
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in unknown samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Method:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization: Due to the carboxylic acid group, ibuprofen and its labeled analogue are often derivatized prior to GC analysis to improve volatility and chromatographic peak shape. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ester.
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection depending on the concentration.
-
Mass Spectrometry: The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification, monitoring the characteristic ions of the derivatized this compound.
Visualizations
Ibuprofen Signaling Pathway
Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[3][4]
Caption: Mechanism of action of ibuprofen via inhibition of COX-1 and COX-2.
Experimental Workflow: Synthesis and Purification of this compound
The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
References
Ibuprofen-13C6: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Ibuprofen-13C6, a stable isotope-labeled internal standard crucial for a wide range of analytical and research applications. This document details its suppliers and availability, experimental protocols for its use, and the key signaling pathways it helps to investigate.
This compound is a non-radioactive, isotopically enriched form of ibuprofen where six carbon atoms on the benzene ring are replaced with the Carbon-13 isotope. This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry and a valuable tracer in metabolic studies.
Supplier and Availability of this compound
The availability of this compound from various suppliers is crucial for researchers planning their experiments. The following table summarizes the quantitative data from several key suppliers. Please note that pricing and stock levels are subject to change and it is recommended to inquire directly with the suppliers for the most current information.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities | Price (USD) | Stock Status/Lead Time |
| MedchemExpress | This compound | 1216459-54-9 | C₇¹³C₆H₁₈O₂ | - | 1 mg | $663 | Ask For Quote & Lead Time[1] |
| Sigma-Aldrich | Ibuprofen-(ring-13C6) | 1216459-54-9 | ¹³C₆C₇H₁₈O₂ | ≥95.0% (HPLC) | Inquire | Inquire (Login Required) | Inquire[2] |
| LGC Standards | This compound | 1216459-54-9 | C₇¹³C₆H₁₈O₂ | >95% (HPLC) | 1 mg, 10 mg | Inquire (Login Required) | In stock |
| Santa Cruz Biotechnology | This compound | 15687-27-1 (unlabeled) | (¹³C)₆C₇H₁₈O₂ | - | Inquire | Inquire | Inquire |
| Immunomart | This compound | 1216459-54-9 | C₇¹³C₆H₁₈O₂ | - | Inquire | Inquire | Inquire[3] |
Experimental Protocols
This compound is primarily utilized as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and as a tracer in Nuclear Magnetic Resonance (NMR) based metabolic studies.
Quantitative Analysis by LC-MS/MS using this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of ibuprofen in biological matrices, such as plasma, using this compound as a stable isotope-labeled internal standard (SIL-IS).[4]
1. Materials and Reagents:
-
Ibuprofen analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of ibuprofen and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of ibuprofen by diluting the stock solution with a mixture of water and acetonitrile.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in the same diluent.
-
Calibration Standards: Spike known concentrations of the ibuprofen working standards into the blank biological matrix.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or calibration standard), add 20 µL of the this compound internal standard spiking solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions (Illustrative Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions:
-
Ibuprofen: m/z 205.1 → 161.1
-
This compound: m/z 211.1 → 167.1
-
4. Data Analysis:
-
Quantify the concentration of ibuprofen in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
13C NMR Sample Preparation and Analysis
This protocol provides a general guideline for preparing a sample of a 13C-labeled compound for NMR analysis.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.[5]
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the 13C NMR spectrum using appropriate parameters (e.g., pulse program, number of scans). Proton decoupling is typically used to simplify the spectrum.
Signaling Pathways and Experimental Workflows
Ibuprofen's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory response.
Ibuprofen's Inhibition of the COX Signaling Pathway
Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. The inhibition of this pathway leads to the anti-inflammatory, analgesic, and antipyretic effects of ibuprofen.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ibuprofen-(ring-13C6) analytical standard 1216459-54-9 [sigmaaldrich.com]
- 3. immunomart.com [immunomart.com]
- 4. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ClinPGx [clinpgx.org]
An In-depth Technical Guide to the 13C NMR Spectrum of Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectrum of ibuprofen. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation, quality control, and metabolic studies of pharmaceuticals. This document details the chemical shift assignments, experimental protocols for data acquisition, and a visual representation of the molecular structure with corresponding carbon atom numbering.
Introduction to 13C NMR Spectroscopy of Ibuprofen
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), has the chemical formula C₁₃H₁₈O₂. 13C NMR spectroscopy is a powerful analytical technique for the structural characterization of organic molecules like ibuprofen. It provides detailed information about the carbon skeleton, including the number of non-equivalent carbon atoms and their chemical environments. In a standard proton-decoupled 13C NMR spectrum, each unique carbon atom in the molecule gives rise to a single peak, simplifying spectral interpretation.
The molecular structure of ibuprofen contains 13 carbon atoms. However, due to molecular symmetry, not all of these carbons are chemically equivalent. Specifically, the two methyl groups of the isobutyl substituent are equivalent, and the two pairs of aromatic CH groups are also equivalent. This results in a 13C NMR spectrum that displays ten distinct signals under typical experimental conditions.
Quantitative Data: 13C NMR Chemical Shifts and Assignments
The 13C NMR spectral data for ibuprofen, acquired in deuterated chloroform (CDCl₃), is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The assignments are based on a combination of one-dimensional 13C NMR, DEPT (Distortionless Enhancement by Polarization Transfer), and two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).[1]
| Carbon Atom Number | Chemical Shift (δ) in ppm | Multiplicity (from DEPT) | Assignment |
| 1 | ~181.4 | C (Quaternary) | Carboxylic Acid (C=O) |
| 2 | ~45.1 | CH | Methine |
| 3 | ~18.2 | CH₃ | Methyl |
| 4 | ~137.2 | C (Quaternary) | Aromatic |
| 5 | ~129.5 | CH | Aromatic |
| 6 | ~127.4 | CH | Aromatic |
| 7 | ~140.9 | C (Quaternary) | Aromatic |
| 8 | ~127.4 | CH | Aromatic |
| 9 | ~129.5 | CH | Aromatic |
| 10 | ~45.1 | CH₂ | Methylene |
| 11 | ~30.2 | CH | Methine |
| 12 | ~22.5 | CH₃ | Methyl |
| 13 | ~22.5 | CH₃ | Methyl |
Note: The numbering of the carbon atoms corresponds to the diagram in Section 4.
An interesting feature of the ibuprofen spectrum in CDCl₃ is the accidental chemical shift equivalence of two distinct carbon atoms, C-2 (methine) and C-10 (methylene), which both resonate at approximately 45.1 ppm.[1] This degeneracy can be resolved by using a different solvent, such as DMSO.[2] The quaternary carbons (C-1, C-4, and C-7) are typically identified by their lower intensities in a standard 13C{¹H} spectrum and their absence in DEPT-135 and DEPT-90 spectra.[3][4]
Experimental Protocols
The acquisition of a high-quality 13C NMR spectrum of ibuprofen requires careful sample preparation and the selection of appropriate NMR parameters. The following is a detailed methodology for conducting this experiment.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 50-100 mg of ibuprofen. For a standard 5 mm NMR tube, this amount provides a good signal-to-noise ratio for a 13C NMR spectrum acquired in a reasonable time frame.
-
Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Dissolution: Add the solvent to the ibuprofen in a small vial and gently agitate until the solid is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the solution height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette during transfer to the NMR tube to prevent shimming issues and line broadening.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following parameters are a general guideline for acquiring a standard proton-decoupled 13C NMR spectrum on a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer: 400 MHz NMR Spectrometer equipped with a broadband probe.
-
Nucleus: ¹³C
-
Experiment: 1D ¹³C with proton decoupling (e.g., zgpg30 or similar pulse program).
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard 30-degree pulse angle is often used to allow for a shorter relaxation delay.
-
Spectral Width (SW): 0 to 220 ppm (approximately 22,000 Hz on a 400 MHz instrument).
-
Acquisition Time (AQ): ~1.0 - 1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary for the quantitative observation of quaternary carbons.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.
-
Receiver Gain (RG): Set automatically by the instrument.
-
Decoupling: Broadband proton decoupling during acquisition.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Visualization of Ibuprofen Structure and Carbon Numbering
The following diagram illustrates the chemical structure of ibuprofen with the carbon atoms numbered to correspond with the assignments in the data table. This visualization is crucial for correlating the spectral data with the molecular structure.
Logical Workflow for Spectral Assignment
The definitive assignment of each carbon signal in the ibuprofen spectrum is achieved through a logical workflow that combines several NMR experiments.
This workflow begins with the acquisition of a standard proton-decoupled 13C NMR spectrum and DEPT experiments to determine the multiplicity of each carbon signal. A proton NMR spectrum is also acquired. The HSQC experiment is then used to correlate each carbon with its directly attached proton(s). Finally, the HMBC spectrum provides through-bond correlations over two to three bonds, which helps to piece together the carbon skeleton and definitively assign all carbons, including the quaternary ones.
References
Metabolic Fate of ¹³C-Labeled Ibuprofen: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body before its excretion. Understanding the metabolic fate of ibuprofen is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. The use of stable isotope-labeled compounds, such as ¹³C-labeled ibuprofen, has become the gold standard in drug metabolism studies. This technique offers a precise and sensitive method to trace the drug and its metabolites through various biological compartments, providing accurate quantitative data without the safety concerns associated with radiolabeled compounds. This technical guide provides a comprehensive overview of the metabolic fate of ¹³C-labeled ibuprofen, detailing its biotransformation pathways, the quantitative distribution of its metabolites, and the experimental protocols for their analysis.
Metabolic Pathways of Ibuprofen
The biotransformation of ibuprofen is a complex process primarily occurring in the liver. It involves two main phases of metabolism: Phase I oxidation and Phase II glucuronidation.
Phase I Metabolism: Oxidation
The initial and primary route of ibuprofen metabolism is oxidation, predominantly mediated by the cytochrome P450 (CYP) enzyme system. The key enzymes responsible for this process are CYP2C9 and, to a lesser extent, CYP2C8.[1] This oxidative process results in the formation of several hydroxylated metabolites, which are subsequently oxidized to a carboxylic acid derivative.
The major primary metabolites formed are:
-
2-hydroxyibuprofen: Formed by the hydroxylation of the isobutyl side chain.
-
3-hydroxyibuprofen: Another hydroxylated metabolite formed at a different position on the isobutyl group.
-
Carboxyibuprofen: The further oxidation of the hydroxylated metabolites leads to the formation of a carboxylic acid metabolite.[1]
It is important to note that ibuprofen is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is the pharmacologically active form. A significant portion of the inactive (R)-enantiomer undergoes a unidirectional chiral inversion to the active (S)-enantiomer in the body.[1] The metabolism of the two enantiomers is also stereoselective, with CYP2C9 primarily metabolizing (S)-ibuprofen and CYP2C8 showing a preference for (R)-ibuprofen.[1]
Phase II Metabolism: Glucuronidation
Following oxidation, both the parent ibuprofen molecule and its Phase I metabolites can undergo Phase II conjugation reactions. The most significant of these is glucuronidation, where glucuronic acid is attached to the carboxylic acid group of ibuprofen and its metabolites. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of more water-soluble glucuronide conjugates, which are more readily excreted from the body.
Quantitative Analysis of ¹³C-Ibuprofen and its Metabolites
Based on studies of unlabeled and deuterated ibuprofen, the urinary excretion of the major metabolites accounts for a significant portion of the administered dose. After oral administration, ibuprofen is almost completely absorbed and extensively metabolized, with very little of the parent drug excreted unchanged in the urine.[2]
| Metabolite | Percentage of Administered Dose Excreted in Urine | Reference |
| Carboxyibuprofen | ~37% | [3] |
| 2-Hydroxyibuprofen | ~25% | [3] |
| Unchanged Ibuprofen | <10% | [2] |
| Other Metabolites (including 3-hydroxyibuprofen and glucuronide conjugates) | Remainder | [2][3] |
Note: This table provides approximate values based on studies of unlabeled and deuterated ibuprofen, as specific data for ¹³C-ibuprofen is not publicly available.
Experimental Protocols
The following sections outline the methodologies for a typical clinical study investigating the metabolic fate of ¹³C-labeled ibuprofen.
Clinical Study Protocol
A robust clinical protocol is essential for a successful human mass balance study. Key elements of such a protocol include:
-
Study Design: An open-label, single-dose study in a small cohort of healthy volunteers is a common design for mass balance studies.
-
Subject Selection: Healthy adult male and/or female volunteers are typically recruited. Exclusion criteria would include a history of gastrointestinal, renal, or hepatic disease, and allergies to NSAIDs.[4]
-
Drug Administration: A single oral dose of ¹³C-labeled ibuprofen (e.g., ¹³C₆-ibuprofen) is administered. The dose should be within the therapeutic range.
-
Sample Collection:
-
Blood/Plasma: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose) to determine the pharmacokinetic profile of ¹³C-ibuprofen and its metabolites.
-
Urine: Total urine is collected at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours) to quantify the excretion of metabolites.
-
Feces: Total feces are collected for a defined period (e.g., up to 7 days) to determine the extent of fecal excretion.
-
-
Sample Handling and Storage: Plasma, urine, and homogenized fecal samples should be stored frozen (e.g., at -70°C) until analysis to ensure the stability of the analytes.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of ¹³C-ibuprofen and its metabolites due to its high sensitivity, selectivity, and specificity.
Sample Preparation
The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove interfering substances.
-
Plasma:
-
Protein Precipitation: A simple and common method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected.
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes from the aqueous plasma into an immiscible organic solvent (e.g., a mixture of diethyl ether and dichloromethane).[5] The organic layer is then separated and evaporated to dryness. The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE): A more selective method where the plasma sample is passed through a solid sorbent that retains the analytes. Interfering substances are washed away, and the analytes are then eluted with a small volume of an appropriate solvent.
-
-
Urine:
-
Dilution: Urine samples can often be analyzed after simple dilution with the mobile phase.
-
Enzymatic Hydrolysis: To quantify the total amount of metabolites (free and glucuronidated), urine samples can be treated with β-glucuronidase to cleave the glucuronide conjugates prior to extraction.
-
Extraction: LLE or SPE can be used for further cleanup and concentration if necessary.[6]
-
LC-MS/MS Parameters
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate ibuprofen and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is commonly used.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is generally preferred for the analysis of ibuprofen and its acidic metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for ¹³C-ibuprofen and each of its ¹³C-labeled metabolites. This provides high selectivity and sensitivity. The specific m/z transitions will depend on the number and position of the ¹³C labels in the ibuprofen molecule. For example, for ibuprofen with a single ¹³C label, the precursor ion would be at m/z 206, and for a d3-labeled internal standard, it would be at m/z 208.[7][8]
-
Method Validation
The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Visualizations
Metabolic Pathway of Ibuprofen```dot
Caption: Experimental workflow.
Conclusion
The metabolic fate of ¹³C-labeled ibuprofen is characterized by extensive oxidative metabolism via CYP450 enzymes, primarily CYP2C9 and CYP2C8, followed by glucuronidation. The major metabolites excreted in the urine are carboxyibuprofen and 2-hydroxyibuprofen. The use of stable isotope labeling with ¹³C provides a powerful tool for accurately quantifying the disposition of ibuprofen and its metabolites. The detailed experimental protocols outlined in this guide provide a framework for conducting robust human mass balance studies to further elucidate the pharmacokinetics of this important drug. A thorough understanding of ibuprofen's metabolism is paramount for optimizing its therapeutic use and ensuring patient safety.
References
- 1. ClinPGx [clinpgx.org]
- 2. Clinical pharmacokinetics of ibuprofen. The first 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective metabolism of ibuprofen in humans: administration of R-, S- and racemic ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Ibuprofen-13C6 for Metabolic Flux Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of Ibuprofen-13C6 in metabolic flux analysis (MFA). Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), primarily exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, thereby modulating prostaglandin synthesis. Understanding the metabolic fate of ibuprofen and its impact on cellular metabolic networks is crucial for optimizing drug efficacy and safety. The use of stable isotope-labeled this compound as a tracer in MFA studies offers a powerful tool to elucidate the intricate details of its metabolism and its broader effects on cellular physiology. This document details the core principles, experimental protocols, data interpretation, and potential applications of this compound in metabolic research, providing a valuable resource for scientists in academia and the pharmaceutical industry.
Introduction to Metabolic Flux Analysis with Stable Isotopes
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), researchers can trace the path of the labeled atoms through various metabolic pathways. The distribution of these isotopes in downstream metabolites is then measured using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This information, combined with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular fluxes.
This compound, in which six carbon atoms of the ibuprofen molecule are replaced with the ¹³C isotope, serves as an ideal tracer to study its own metabolic fate and its influence on cellular metabolism.
Ibuprofen Metabolism and Mechanism of Action
Ibuprofen is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C8. The main metabolic pathways involve oxidation of the isobutyl side chain, leading to the formation of hydroxyibuprofen and carboxyibuprofen, which are subsequently conjugated and excreted. A significant aspect of ibuprofen metabolism is the chiral inversion of the pharmacologically less active R-enantiomer to the active S-enantiomer.[1][2]
The primary mechanism of action of ibuprofen is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, thereby exerting its therapeutic effects.
Signaling Pathway Diagrams
Experimental Design for Metabolic Flux Analysis with this compound
A well-designed experiment is critical for obtaining meaningful data from an MFA study. The following outlines a general workflow for a cell culture-based experiment.
Experimental Workflow
References
Methodological & Application
Application Note: High-Throughput Analysis of Ibuprofen in Human Plasma using Ibuprofen-13C6 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ibuprofen in human plasma. The use of a stable isotope-labeled internal standard, Ibuprofen-13C6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method involves a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This procedure is well-suited for high-throughput bioanalysis in clinical and research settings, including pharmacokinetic and bioequivalence studies.
Introduction
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) for the management of pain, fever, and inflammation. Accurate and reliable quantification of ibuprofen in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for achieving reliable quantitative results by correcting for potential variability during sample preparation and analysis. This application note provides a detailed protocol for the determination of ibuprofen in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Ibuprofen and this compound (ring-13C6) analytical standards were obtained from a commercial supplier.
-
HPLC-grade methanol and acetonitrile were used.
-
Formic acid (reagent grade).
-
Ultrapure water.
-
Human plasma (drug-free).
Instrumentation
An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Standard Solutions
Stock solutions of ibuprofen and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water. A working solution of the internal standard (this compound) was prepared at a suitable concentration (e.g., 200 ng/mL) in methanol.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or a rapid gradient optimized for separation and run time |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Ibuprofen: m/z 205.1 → 161.1[1] |
| This compound: m/z 211.1 → 167.1 (calculated) | |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | -4500 V |
Data Presentation
Method Validation Summary
The method should be validated according to regulatory guidelines. The following tables summarize typical performance characteristics.
Table 1: Linearity and Range
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Ibuprofen | 0.05 - 50 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.05 | < 15 | < 15 | 85 - 115 |
| Low | 0.15 | < 10 | < 10 | 90 - 110 |
| Mid | 15 | < 10 | < 10 | 90 - 110 |
| High | 40 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Ibuprofen | Low | 85 - 115 | 85 - 115 |
| High | 85 - 115 | 85 - 115 |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of ibuprofen.
Discussion
The presented LC-MS/MS method offers a reliable and high-throughput solution for the quantification of ibuprofen in human plasma. The use of this compound as an internal standard is a key aspect of the method, ensuring that any variations during the sample preparation or injection process are accounted for, leading to high precision and accuracy. The simple protein precipitation protocol is amenable to automation, further enhancing the throughput for large sample batches. The chromatographic and mass spectrometric conditions are optimized for a short run time while maintaining excellent sensitivity and selectivity. This method is suitable for a wide range of applications in clinical and pharmaceutical research.
Conclusion
A detailed application note and protocol for the quantitative analysis of ibuprofen in human plasma using this compound as an internal standard by LC-MS/MS has been described. The method is rapid, sensitive, and robust, making it ideal for high-throughput bioanalytical applications.
References
Application Notes & Protocols: Quantitative Analysis of Ibuprofen Using Ibuprofen-13C6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that requires accurate and reliable quantification in biological matrices for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Ibuprofen-13C6, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest level of accuracy and precision in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the quantitative analysis of ibuprofen in human plasma using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Ibuprofen analytical standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid (or Formic acid, as specified in the method)
-
Ammonium acetate (or Ammonium formate, as specified in the method)
-
Human plasma (blank)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: A C18 column is commonly used for separation.[1][2]
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve ibuprofen and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of ibuprofen by serially diluting the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water).
-
-
Internal Standard Working Solution:
-
Dilute the this compound stock solution to a final concentration (e.g., 1 µg/mL) with the same solvent mixture as the working standards.
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting ibuprofen from plasma samples.[1][2][3]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile (or methanol) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Method
Chromatographic Conditions:
-
Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.[1][2][3]
-
Mobile Phase A: Water with 0.05% acetic acid and 5 mM ammonium acetate.[1][2][3]
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.[4]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[1][2][3]
-
Multiple Reaction Monitoring (MRM): The following mass transitions should be monitored. The transition for this compound is predicted based on the stable isotope label.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ibuprofen | 205.0 | 161.1[1][3] |
| This compound | 211.0 | 167.1 |
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation
The following tables summarize the expected quantitative performance of the method based on validated similar methods.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Ibuprofen | 0.05 - 36[1][2][3] | > 0.99[1][2][3] |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 0.1 | < 5% | < 5% | 88.2 - 103.67%[1][2][3] |
| Medium | 10 | < 5% | < 5% | 88.2 - 103.67%[1][2][3] |
| High | 30 | < 5% | < 5% | 88.2 - 103.67%[1][2][3] |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| Ibuprofen | 78.4 - 80.9%[1][2][3] |
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of ibuprofen.
Caption: Logical relationship of the analytical method and its applications.
References
- 1. Establishment and validation of an SIL‐IS LC–MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Use of Ibuprofen-13C6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ibuprofen-13C6, a stable isotope-labeled form of ibuprofen, in pharmacokinetic (PK) research. The use of stable isotope-labeled compounds is a powerful technique in drug development, offering a safe and precise method to investigate the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents. This compound allows for the differentiation from the unlabeled drug, enabling sophisticated study designs such as absolute bioavailability and microdosing studies.
Introduction to this compound in Pharmacokinetic Studies
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[1] It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being the more pharmacologically active form.[2] A significant portion of the (R)-enantiomer undergoes metabolic inversion to the (S)-enantiomer in the body.[2]
The use of this compound, where six carbon atoms in the ibuprofen molecule are replaced with the heavy isotope ¹³C, provides a distinct mass signature. This allows for its simultaneous administration with an unlabeled therapeutic dose and subsequent differentiation and quantification in biological matrices using mass spectrometry. This approach is particularly valuable for determining the absolute bioavailability of an oral formulation by co-administering an oral dose of the unlabeled drug and an intravenous (IV) microdose of this compound.
Data Presentation: Comparative Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of Oral Ibuprofen (400 mg dose)
| Parameter | Mean Value | Range |
| Cmax (µg/mL) | 31.88 | 20 - 41.47[3] |
| Tmax (hours) | 1.5 - 2.0 | 0.58 - 2.0[4][5] |
| AUC₀-t (µg·h/mL) | 115.28 | 103.4 - 120.55[3][6] |
| AUC₀-∞ (µg·h/mL) | 117.71 | 107.8 - 122.75[3][6] |
| t½ (hours) | ~2.0 | 1.8 - 2.4 |
| Oral Bioavailability (F%) | ~100% | 80 - 100%[5] |
Table 2: Pharmacokinetic Parameters of Intravenous Ibuprofen (400 mg dose)
| Parameter | Mean Value | Range |
| Cmax (µg/mL) | 41.90 | - |
| Tmax (hours) | End of infusion | - |
| AUC₀-t (µg·h/mL) | 88.79 | - |
| AUC₀-∞ (µg·h/mL) | 91.46 | - |
| t½ (hours) | 1.93 | - |
| Absolute Bioavailability (F%) | 100% (by definition) | - |
Experimental Protocols
Protocol for a Human Absolute Bioavailability Study
This protocol outlines a typical design for an absolute bioavailability study using an oral dose of unlabeled ibuprofen and an intravenous microdose of this compound.
3.1.1. Study Design
A randomized, open-label, two-period crossover study is recommended. Healthy adult volunteers (n=12-24) will be enrolled after obtaining informed consent and undergoing a full health screening. A washout period of at least 7 days should be implemented between study periods.
3.1.2. Materials
-
Unlabeled Ibuprofen tablets (e.g., 400 mg)
-
Sterile solution of this compound for intravenous infusion (e.g., 100 µg in a suitable vehicle)
-
Standard clinical research unit facilities and equipment
-
Blood collection tubes (e.g., K2-EDTA)
-
Centrifuge
-
-80°C freezer for sample storage
3.1.3. Dosing and Sample Collection
-
Period 1: Following an overnight fast (at least 10 hours), subjects will receive a single oral dose of 400 mg unlabeled ibuprofen with 240 mL of water. Simultaneously, a 100 µg intravenous microdose of this compound will be administered over 15-30 minutes.
-
Blood Sampling: Venous blood samples (approx. 5 mL) will be collected at pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples should be centrifuged at 2000 x g for 10 minutes at 4°C to separate plasma. Plasma samples should be transferred to labeled cryovials and stored at -80°C until analysis.
-
Washout Period: A minimum of a 7-day washout period will be observed.
-
Period 2: The procedure from Period 1 is repeated, with subjects crossing over to the alternate treatment arm if applicable (though in this design, both are administered simultaneously).
Protocol for Bioanalytical Method: LC-MS/MS Quantification of Ibuprofen and this compound
This protocol describes a general method for the simultaneous quantification of ibuprofen and this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3.2.1. Materials and Reagents
-
Ibuprofen and this compound reference standards
-
Ibuprofen-d3 (or other suitable internal standard)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
3.2.2. Sample Preparation (Liquid-Liquid Extraction Example)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 25 µL of internal standard working solution (e.g., Ibuprofen-d3 in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3.2.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate ibuprofen from endogenous plasma components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Ibuprofen: m/z 205.1 → 161.1
-
This compound: m/z 211.1 → 167.1
-
Ibuprofen-d3 (IS): m/z 208.1 → 164.1
-
3.2.4. Data Analysis
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both unlabeled ibuprofen and this compound will be calculated using non-compartmental analysis software. The absolute bioavailability (F) will be calculated using the following formula:
F (%) = (AUCoral, unlabeled / AUCIV, labeled) * (DoseIV, labeled / Doseoral, unlabeled) * 100
Visualizations
Ibuprofen Metabolism Pathway
Ibuprofen is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes, with CYP2C9 being the major contributor.[7] The inactive (R)-enantiomer undergoes unidirectional chiral inversion to the active (S)-enantiomer.[2] The primary metabolites are hydroxyibuprofen and carboxyibuprofen, which are then excreted in the urine.[7]
Caption: Ibuprofen metabolic pathway.
Experimental Workflow for Absolute Bioavailability Study
The workflow for conducting an absolute bioavailability study using this compound involves several key stages, from volunteer recruitment to final data analysis.
Caption: Workflow for an absolute bioavailability study.
Logical Relationship of Bioanalytical Method
The bioanalytical method relies on the principle of stable isotope dilution, where a known amount of an internal standard is added to samples to correct for variability during sample processing and analysis.
Caption: Logic of the bioanalytical method.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability of ibuprofen following oral administration of standard ibuprofen, sodium ibuprofen or ibuprofen acid incorporating poloxamer in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
Application Notes and Protocols for LC-MS/MS Method Development with Ibuprofen-13C6
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of Ibuprofen in biological matrices, utilizing Ibuprofen-13C6 as a stable isotope-labeled internal standard. The protocols outlined below are intended to serve as a foundational framework, which can be adapted and optimized for specific instrumentation and research needs.
Introduction
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that requires accurate and precise quantification in various biological samples for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the results.
This application note details the key steps in developing a validated LC-MS/MS method for Ibuprofen, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
Analytes: Ibuprofen
-
Internal Standard: this compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Additives: Formic acid (FA), Ammonium acetate
-
Biological Matrix: Human plasma (or other relevant matrix)
-
Sample Preparation Reagents: As required for the chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Ibuprofen and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Ibuprofen by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 Methanol:Water). These solutions will be used to spike into the blank biological matrix to create calibration standards and quality control (QC) samples.
-
-
Internal Standard Working Solution:
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution with the same diluent as the working standards.
-
Sample Preparation
The choice of sample preparation method depends on the complexity of the biological matrix and the desired level of cleanliness. Three common methods are described below.
This is a simple and rapid method suitable for high-throughput analysis.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LLE offers a cleaner extract compared to PPT.
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 50 µL of 1% formic acid in water to acidify the sample.
-
Add 600 µL of an extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
SPE provides the cleanest extracts and is suitable for complex matrices.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the plasma sample (pre-treated with internal standard and acidified with formic acid).
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific LC-MS/MS system being used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
The following MRM transitions should be used for the quantification and confirmation of Ibuprofen and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Ibuprofen (Quantifier) | 205.1 | 161.1 | 10 | 100 |
| Ibuprofen (Qualifier) | 205.1 | 117.1 | 15 | 100 |
| This compound (IS) | 211.1 | 167.1 | 10 | 100 |
Note: Collision energy should be optimized for the specific instrument to achieve the most stable and intense signal.
Data Presentation and Method Validation
A summary of the expected quantitative performance of the method is presented in the table below. Full method validation should be performed according to the relevant regulatory guidelines (e.g., FDA or EMA).
Table 1: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | Dependent on application | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Matrix Effect | Within acceptable limits | Minimal suppression/enhancement |
| Recovery | Consistent and reproducible | > 80% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of Ibuprofen.
Caption: General workflow for the LC-MS/MS analysis of Ibuprofen.
Ibuprofen Fragmentation Pathway
The diagram below shows the proposed fragmentation pathway for Ibuprofen in negative ion mode mass spectrometry.
Caption: Proposed fragmentation of Ibuprofen in negative ESI mode.
This compound Fragmentation Pathway
The fragmentation of the internal standard, this compound, follows a similar pathway with a mass shift due to the six 13C atoms.
Caption: Proposed fragmentation of this compound in negative ESI.
Application Note: Quantitative Analysis of Ibuprofen in Human Plasma by GC-MS with a ¹³C₆ Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of ibuprofen in human plasma using gas chromatography-mass spectrometry (GC-MS). The methodology employs a stable isotope-labeled internal standard, ¹³C₆-ibuprofen, to ensure high accuracy and precision. The protocol includes a liquid-liquid extraction for sample cleanup and derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to improve the chromatographic properties of ibuprofen. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Accurate and reliable quantification of ibuprofen in biological matrices is crucial for pharmacokinetic studies and for monitoring patients undergoing high-dose therapy.[1][2] Gas chromatography-mass spectrometry (GC-MS) offers high specificity and sensitivity for the determination of drugs like ibuprofen in complex biological samples.[3] To correct for variations in sample preparation and instrument response, a stable isotope-labeled internal standard, such as ¹³C₆-ibuprofen, is the gold standard. This application note provides a detailed protocol for the GC-MS analysis of ibuprofen in human plasma using ¹³C₆-ibuprofen as the internal standard.
Experimental
Materials and Reagents
-
Ibuprofen (analytical standard)
-
¹³C₆-Ibuprofen (internal standard)
-
Human Plasma (drug-free)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Phosphate Buffer (pH 6)
-
Hydrochloric Acid (HCl)
-
Nitrogen gas (high purity)
Instrumentation
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
DB-5MS analytical column (or equivalent)
-
Autosampler
-
Centrifuge
-
Evaporator (nitrogen stream)
-
Vortex mixer
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of ibuprofen and ¹³C₆-ibuprofen in methanol.
-
Working Standard Solutions: Serially dilute the ibuprofen stock solution with methanol to prepare working standards at concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Internal Standard Working Solution: Dilute the ¹³C₆-ibuprofen stock solution with methanol to a final concentration of 10 µg/mL.
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate ibuprofen working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the ¹³C₆-ibuprofen working solution (10 µg/mL) to each tube.
-
Acidification: Add 50 µL of 1M HCl to each tube to acidify the samples.
-
Extraction: Add 1 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of MSTFA and 50 µL of acetonitrile to the dried residue. Cap the tube and heat at 60°C for 30 minutes.[3]
-
Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Transfer Line Temp. | 280°C[3] |
| Ion Source Temperature | 230°C |
| Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | |
| Ibuprofen-TMS | m/z 279 (Quantifier), m/z 206, m/z 161 |
| ¹³C₆-Ibuprofen-TMS | m/z 285 (Quantifier), m/z 212, m/z 167 |
Results and Discussion
The described method provides excellent chromatographic separation and detection of ibuprofen. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for any variability during the sample preparation and injection process.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this method, based on literature values for similar assays.[3][5][6][7]
| Parameter | Result |
| Linearity Range | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.015 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.05 µg/mL[7] |
| Intra-day Precision (RSD) | < 5.5%[5] |
| Inter-day Precision (RSD) | < 9.5%[5][6] |
| Mean Recovery | 85 - 95%[3][5] |
Experimental Workflow Diagram
Caption: GC-MS workflow for ibuprofen quantification.
Conclusion
The GC-MS method presented here, utilizing a ¹³C₆-ibuprofen internal standard, is a reliable and robust technique for the quantification of ibuprofen in human plasma. The detailed protocol for sample preparation and instrument parameters provides a solid foundation for researchers in clinical and pharmaceutical settings. The method's performance, characterized by excellent linearity, precision, and accuracy, makes it well-suited for demanding applications such as pharmacokinetic analysis.
References
- 1. Quantitation of ibuprofen in blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Measurement of plasma ibuprofen by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for NMR Spectroscopy of Ibuprofen-13C6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of 13C-labeled ibuprofen (Ibuprofen-13C6) in Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on metabolic studies. Detailed protocols and data presentation are included to facilitate the design and execution of experiments in your own research.
Application Note 1: Real-Time Monitoring of Ibuprofen Metabolism in Isolated Mitochondria
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is responsible for the majority of the desired therapeutic effects. The inactive (R)-enantiomer can undergo chiral inversion to the active (S)-enantiomer in the body. Understanding the mechanism and kinetics of this biotransformation is crucial for drug development and personalized medicine. This compound, where six carbon atoms in the benzene ring are replaced with the 13C isotope, serves as a powerful tool for tracing the metabolic fate of ibuprofen using 13C NMR spectroscopy. This technique allows for the non-invasive, real-time analysis of metabolic processes in complex biological systems.
A key application of 13C-labeled ibuprofen is in studying its biotransformation in isolated rat liver mitochondria. By using doubly labeled (R)- and (S)-[2-13C,2-2H]ibuprofen-CoA, researchers can quantitatively analyze the metabolic fate of the substrate in real time[1]. The 13C chemical shift induced by the deuterium substitution allows for the distinct observation of the labeled compounds and their metabolites[1].
Key Applications
-
Metabolic Pathway Elucidation: Tracing the conversion of this compound to its various metabolites.
-
Enzyme Kinetics: Measuring the rates of metabolic reactions, such as chiral inversion.
-
Stereoselective Metabolism Studies: Differentiating the metabolic pathways of the (R)- and (S)-enantiomers.
-
In Vitro and In Vivo Drug Metabolism: Studying drug metabolism in isolated organelles, whole cells, and living organisms[1][2].
Quantitative Data
The following table summarizes quantitative data obtained from a 13C NMR study on the metabolism of ibuprofen in isolated rat liver mitochondria[1].
| Parameter | Value |
| Initial rate of epimerization of (S)-[2-13C,2-2H]ibuprofen-CoA relative to the (R)-counterpart | 1.5 |
| 13C chemical shift induced by 2H substitution at C-2 of ibuprofen-CoA | ~0.5 ppm |
| Downfield shift of C-2 resonance in ibuprofen-CoA relative to the free acid | 5 ppm |
Experimental Protocols
Protocol 1: Real-Time 13C NMR Analysis of Ibuprofen Metabolism in Isolated Rat Liver Mitochondria
This protocol is based on the methodology described for studying the biotransformation of ibuprofen-CoA in isolated rat liver mitochondria[1].
1. Materials
-
This compound (or other specifically labeled ibuprofen variant, e.g., [2-13C,2-2H]ibuprofen)
-
Isolated rat liver mitochondria
-
Coenzyme A (CoA)
-
NMR buffer (e.g., potassium phosphate buffer, pH 7.4)
-
D2O for NMR lock
-
NMR spectrometer equipped with a 13C probe
2. Sample Preparation
-
Synthesize the CoA thioester of this compound.
-
Prepare a suspension of isolated rat liver mitochondria in the NMR buffer. The concentration of mitochondria should be optimized for signal-to-noise.
-
Transfer the mitochondrial suspension to a 5 mm NMR tube.
-
Add D2O to a final concentration of 10% for the field-frequency lock.
-
Initiate the metabolic reaction by adding the this compound-CoA thioester to the NMR tube containing the mitochondria.
3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer, which has been pre-tuned to the 13C frequency and equilibrated at the desired temperature (e.g., 37 °C).
-
Acquire a series of 1D 13C NMR spectra over time to monitor the progress of the reaction.
-
Spectrometer Frequency: e.g., 125 MHz for 13C
-
Pulse Sequence: A standard single-pulse 13C experiment with proton decoupling.
-
Acquisition Parameters: Optimize parameters such as the number of scans, relaxation delay, and acquisition time to achieve adequate signal-to-noise in a reasonable timeframe for real-time monitoring.
-
4. Data Analysis
-
Process the acquired NMR spectra (e.g., Fourier transformation, phasing, and baseline correction).
-
Identify the resonance signals corresponding to the this compound substrate and its metabolites.
-
Integrate the peak areas of the substrate and product signals at each time point.
-
Plot the change in integral values over time to determine the reaction kinetics.
Visualizations
Caption: Metabolic pathway of ibuprofen, including chiral inversion and oxidation.
Caption: Experimental workflow for studying ibuprofen metabolism using 13C NMR.
References
- 1. A 13C NMR study on ibuprofen metabolism in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective and substrate-dependent inhibition of hepatic mitochondria beta-oxidation and oxidative phosphorylation by the non-steroidal anti-inflammatory drugs ibuprofen, flurbiprofen, and ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Ibuprofen in Human Plasma using Ibuprofen-13C6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that possesses analgesic, anti-inflammatory, and antipyretic properties. Accurate quantification of ibuprofen in plasma samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed protocol for the determination of ibuprofen in human plasma using a stable isotope-labeled internal standard, Ibuprofen-13C6, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis as it corrects for matrix effects and variability in sample processing and instrument response.
Key Experimental Protocols
1. Materials and Reagents
-
Ibuprofen and this compound reference standards
-
Human plasma (with K2EDTA as anticoagulant)
-
LC-MS/MS grade methanol, acetonitrile, water, and formic acid
-
Reagent grade phosphoric acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., methyl-tert-butyl ether)
-
96-well plates and sealing mats
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ibuprofen and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Ibuprofen primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 250 ng/mL.
3. Sample Preparation
This protocol outlines three common methods for plasma sample preparation. The choice of method may depend on the desired level of sample cleanup and laboratory resources.
3.1. Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of the IS working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
3.2. Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of the IS working solution and 50 µL of 2% phosphoric acid in water.
-
Add 600 µL of methyl-tert-butyl ether, vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
3.3. Solid Phase Extraction (SPE)
-
To 100 µL of plasma, add 100 µL of the IS working solution in 2% phosphoric acid.
-
Condition an Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.[1]
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the wells with 100 µL of 80:20:0.1 (v/v/v) water–acetonitrile–formic acid.[1]
-
Elute the analytes with 50 µL of 20:80:0.1 (v/v/v) water–acetonitrile–formic acid.[1]
-
Dilute the eluate with 150 µL of 60:40:0.1 water–acetonitrile–formic acid for injection.[1]
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 40% B, increase to 95% B over 1.5 min, hold for 0.5 min, return to 40% B and re-equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Conditions
| Parameter | Ibuprofen | This compound |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 205.1 | 211.1 |
| Product Ion (m/z) | 161.1 | 167.1 |
| Collision Energy (eV) | 10 | 10 |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Concentration (µg/mL) |
|---|---|
| Calibration Standard 1 | 0.05 |
| Calibration Standard 2 | 0.1 |
| Calibration Standard 3 | 0.5 |
| Calibration Standard 4 | 2.5 |
| Calibration Standard 5 | 10 |
| Calibration Standard 6 | 25 |
| Calibration Standard 7 | 40 |
| Lower Limit of Quantification (LLOQ) | 0.05 |
| Quality Control Low (QCL) | 0.15 |
| Quality Control Medium (QCM) | 15 |
| Quality Control High (QCH) | 30 |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ Precision (%CV) | ≤ 20% | < 15% |
| LLOQ Accuracy (%Bias) | ± 20% | Within ± 10% |
| Intra-day Precision (%CV) | ≤ 15% | < 5% |
| Inter-day Precision (%CV) | ≤ 15% | < 5% |
| Intra-day Accuracy (%Bias) | ± 15% | Within ± 10% |
| Inter-day Accuracy (%Bias) | ± 15% | Within ± 10% |
| Recovery (%) | Consistent and reproducible | 78.4% to 80.9% |
| Matrix Effect | Monitored and compensated by IS | Negligible |
Mandatory Visualization
References
Application Notes and Protocols for Ibuprofen Analysis using Ibuprofen-13C6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that requires accurate and precise quantification in biological matrices for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Ibuprofen-13C6, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the analyte's chemical and physical properties, correcting for variations in sample preparation and instrument response, thus ensuring high accuracy and precision.
These application notes provide detailed protocols for the sample preparation of biological samples, primarily human plasma, for the quantitative analysis of ibuprofen using this compound as an internal standard, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. Three common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The analysis of ibuprofen and its internal standard is typically performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition Ibuprofen | m/z 205.1 → 161.1[1] |
| MRM Transition this compound | m/z 211.1 → 167.1 (Predicted) |
| Column | C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 μm)[1] |
| Mobile Phase A | 0.05% Acetic Acid and 5 mM Ammonium Acetate in Water[1] |
| Mobile Phase B | Methanol[1] |
| Flow Rate | 0.4 - 0.8 mL/min |
| Injection Volume | 5 - 20 µL |
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample clean-up, suitable for high-throughput analysis.
Experimental Protocol
-
Sample Preparation:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
-
Analysis:
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.
-
Quantitative Data Summary for Protein Precipitation
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 36 µg/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | [1] |
| Accuracy | 88.2 - 103.67% | [1] |
| Precision (RSD) | < 5% | [1] |
| Recovery | 78.4 - 80.9% | [1] |
Experimental Workflow for Protein Precipitation
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a sample purification method that separates compounds based on their differential solubilities in two immiscible liquids.
Experimental Protocol
-
Sample Preparation:
-
To 200 µL of plasma in a glass tube, add 20 µL of this compound internal standard.
-
Add 100 µL of an acidic buffer (e.g., 0.1 M phosphate buffer, pH 3.0) to acidify the sample.
-
-
Extraction:
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30, v/v)[2].
-
Cap the tube and vortex for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Vortex and inject the sample into the LC-MS/MS system.
-
Quantitative Data Summary for Liquid-Liquid Extraction
| Parameter | Value | Reference |
| Linearity Range | 0.025 - 50 µg/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | [3] |
| Accuracy | Within ±15% of nominal values | [3] |
| Precision (RSD) | < 15% | [3] |
| Recovery | > 85% | [4] |
Experimental Workflow for Liquid-Liquid Extraction
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide cleaner extracts compared to PPT and LLE.
Experimental Protocol
-
Sample Pre-treatment:
-
Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid containing 250 ng/mL of this compound[5].
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the SPE plate/cartridge.
-
-
Washing:
-
Wash the sorbent with 100 µL of 80:20:0.1 (v/v/v) water–acetonitrile–formic acid[5].
-
-
Elution:
-
Elute ibuprofen and the internal standard with 50 µL of 20:80:0.1 (v/v/v) water–acetonitrile–formic acid[5].
-
-
Dilution:
-
Dilute the eluate with 150 µL of 60:40:0.1 water–acetonitrile–formic acid[5].
-
-
Analysis:
-
Vortex the final sample and inject it into the LC-MS/MS system.
-
Quantitative Data Summary for Solid-Phase Extraction
| Parameter | Value | Reference |
| Linearity Range | 10 - 1000 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [5] |
| Accuracy | Within ±15% of nominal values | [5] |
| Precision (RSD) | < 15% | [5] |
| Recovery | 54 - 60% | [5] |
Experimental Workflow for Solid-Phase Extraction
Conclusion
The choice of sample preparation method for ibuprofen analysis depends on the specific requirements of the study, such as required sensitivity, sample throughput, and the complexity of the biological matrix. Protein precipitation offers speed and simplicity, while liquid-liquid extraction and solid-phase extraction provide cleaner samples, which can reduce matrix effects and improve assay robustness. The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly accurate and precise method for the quantification of ibuprofen in various biological matrices, making it a valuable tool in drug development and clinical research.
References
- 1. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of ibuprofen enantiomers in rat plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development, validation and application of a high-performance liquid chromatography method for the detection of ibuprofen in elephant plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Bioequivalence Studies of Ibuprofen Formulations Using Ibuprofen-13C6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of ibuprofen formulations using a stable isotope-labeled internal standard, Ibuprofen-13C6. The use of this compound enhances the accuracy and precision of pharmacokinetic analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Bioequivalence and the Role of this compound
Bioequivalence studies are a critical component of generic drug development, demonstrating that a new formulation of a drug has the same rate and extent of absorption as the reference product.[1][2][3][4] Key pharmacokinetic (PK) parameters, such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), are used to assess bioequivalence.[1][5][6] The 90% confidence intervals for the ratio of the generic to the reference product's Cmax and AUC must fall within the range of 80-125%.[1][5]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[7][8][9] this compound is an ideal internal standard because it has the same chemical and physical properties as ibuprofen, but a different mass due to the incorporation of six 13C atoms. This allows it to co-elute with ibuprofen during chromatography and experience similar ionization efficiency in the mass spectrometer, effectively correcting for variations in sample preparation and instrument response.[10]
Quantitative Data from Ibuprofen Bioequivalence Studies
The following table summarizes pharmacokinetic data from various bioequivalence studies of ibuprofen formulations. These studies typically employ a randomized, single-dose, two-period crossover design in healthy volunteers.[1][5][6][11]
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | AUC (0-∞) (µg·h/mL) |
| Test Formulation 1 | 10.05 ± 1.84 | 0.90 ± 0.58 | 29.78 ± 11.33 | - |
| Reference Formulation 1 | 9.92 ± 2.13 | 0.80 ± 0.42 | 30.34 ± 9.72 | - |
| Test Formulation 2 (Fasting) | 14.86 ± 3.19 | 5.0 (4.0, 7.0) | - | - |
| Reference Formulation 2 (Fasting) | 13.88 ± 2.60 | 4.5 (3.0, 8.0) | - | - |
| Test Formulation 2 (Fed) | 21.31 ± 4.08 | 5.6 (4.3, 10.0) | - | - |
| Reference Formulation 2 (Fed) | 19.77 ± 3.36 | 6.0 (2.0, 8.0) | - | - |
| Test Formulation 3 | 36.62 | 1.14 | - | - |
| Reference Formulation 3a | 32.92 | 1.82 | - | - |
| Reference Formulation 3b | 30.87 | 1.78 | - | - |
Data presented as mean ± standard deviation or median (min, max) as reported in the cited literature.[1][5][6]
Experimental Protocols
Bioequivalence Study Design
A typical bioequivalence study for an ibuprofen formulation is a single-center, open-label, randomized, single-dose, two-period crossover study in healthy adult volunteers under fasting conditions.[6][11]
Workflow for a Typical Bioequivalence Study
Caption: Workflow of a two-period crossover bioequivalence study.
Protocol:
-
Volunteer Selection: Recruit healthy adult male and female volunteers who meet the inclusion and exclusion criteria.[11] All participants must provide written informed consent.[11]
-
Study Design: Employ a randomized, open-label, two-period, two-sequence, crossover design with a washout period of at least one week between dosing periods.[1][11]
-
Dosing: After an overnight fast of at least 10 hours, volunteers receive a single oral dose of either the test or reference ibuprofen formulation with a standardized volume of water.[6][12]
-
Blood Sampling: Collect venous blood samples into labeled tubes containing an anticoagulant at predefined time points, for example: pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[12]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.[12]
Analytical Method: LC-MS/MS Quantification of Ibuprofen
This protocol describes the quantification of ibuprofen in human plasma using this compound as an internal standard by LC-MS/MS.
Workflow for Sample Analysis
Caption: Sample preparation workflow for LC-MS/MS analysis.
Protocol:
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of ibuprofen and this compound in methanol.
-
Prepare calibration curve standards by spiking blank human plasma with known concentrations of ibuprofen.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.[13]
-
-
Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or QC sample, add a fixed amount of this compound internal standard solution.
-
Add a protein precipitation agent (e.g., 300 µL of acetonitrile), vortex, and centrifuge to pellet the precipitated proteins.[14]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).[14]
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[15]
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[14]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
-
Data Analysis:
-
Integrate the peak areas for ibuprofen and this compound.
-
Calculate the peak area ratio of ibuprofen to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of ibuprofen in the unknown samples from the calibration curve.
-
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: Calculate the following pharmacokinetic parameters for each subject for both the test and reference formulations using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.
-
-
Statistical Analysis:
-
Perform a statistical analysis (e.g., ANOVA) on the log-transformed Cmax, AUC(0-t), and AUC(0-∞) data.
-
Calculate the 90% confidence intervals for the ratio of the test to reference formulation for these parameters.
-
The formulations are considered bioequivalent if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC are within the acceptance range of 80.00% to 125.00%.[1][5]
-
References
- 1. Bioequivalence assessment of two formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Bioequivalence study of three ibuprofen formulations after single dose administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Stable Isotopes in Pharmacokinetic Studies | Annual Reviews [annualreviews.org]
- 8. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. mdpi.com [mdpi.com]
- 14. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Ibuprofen Analysis with Ibuprofen-13C6 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of ibuprofen, utilizing Ibuprofen-13C6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of ibuprofen?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as ibuprofen, due to the presence of co-eluting, interfering compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1][2] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[3] In the context of ibuprofen bioanalysis, endogenous components of biological fluids like phospholipids, salts, and proteins can cause these effects, leading to unreliable quantification.[4]
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for quantitative LC-MS/MS analysis.[1] Because it has the same chemical structure and physicochemical properties as ibuprofen, it co-elutes and experiences the same degree of matrix effects and variability in sample preparation and ionization.[1] By calculating the ratio of the analyte signal to the SIL-IS signal, these variations can be effectively compensated for, leading to more accurate and precise results.[1]
Q3: How can I qualitatively and quantitatively assess matrix effects in my ibuprofen assay?
A3: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][5] A constant flow of ibuprofen standard solution is infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any deviation from the stable baseline signal of the infused analyte indicates the presence of matrix effects at that retention time.[4][5]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects.[3] The signal response of ibuprofen spiked into a blank matrix extract (post-extraction) is compared to the response of ibuprofen in a neat solution (mobile phase). The matrix factor (MF) is calculated as:
Troubleshooting Guide
Problem 1: High variability in ibuprofen quantification and poor reproducibility.
-
Question: My calibration curves are inconsistent, and the precision of my quality control (QC) samples is poor (>15% CV). What could be the cause?
-
Possible Cause: This is a classic sign of uncompensated matrix effects. Different lots of biological matrix can exhibit varying degrees of ion suppression or enhancement, leading to high variability.[7]
-
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure that this compound is being used correctly and that its signal is stable across runs. Inconsistent IS response can also lead to poor reproducibility.[8]
-
Optimize Sample Preparation: Your current sample preparation method (e.g., protein precipitation) may not be sufficiently removing interfering components like phospholipids. Consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[8]
-
Chromatographic Separation: Modify your LC method to better separate ibuprofen from the regions of significant matrix effects identified through a post-column infusion experiment.[2] This could involve changing the analytical column, mobile phase composition, or gradient profile.[8]
-
Sample Dilution: If the ibuprofen concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[2][3]
-
Problem 2: Low signal intensity and poor sensitivity for ibuprofen.
-
Question: The signal response for ibuprofen is much lower than expected, even for higher concentration standards. Why is this happening?
-
Possible Cause: Significant ion suppression is likely occurring.[5] Co-eluting compounds are competing with ibuprofen for ionization in the MS source.[5]
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will confirm if ion suppression is the issue and identify the retention time of the interfering components.[8]
-
Enhance Sample Cleanup: As mentioned previously, improving your sample preparation is a highly effective way to remove the source of the suppression.[5] Phospholipids are a common cause of ion suppression in plasma samples.[8]
-
Adjust Chromatographic Conditions: Alter the LC method to ensure ibuprofen does not elute in the suppression zone.[8]
-
Check MS Source Conditions: Optimize electrospray ionization (ESI) source parameters such as gas flows, temperature, and voltages to potentially minimize the impact of matrix components.[2]
-
Problem 3: Inconsistent Internal Standard (this compound) Response.
-
Question: The peak area of my this compound internal standard is fluctuating significantly between samples. What should I do?
-
Possible Cause: The internal standard itself is experiencing variable matrix effects.[8] While a SIL-IS is designed to track the analyte, extreme variations in the matrix can still cause issues. It could also indicate a problem with sample processing.
-
Troubleshooting Steps:
-
Evaluate IS Co-elution: Confirm that this compound and ibuprofen are eluting very close to each other. If they are not, they may be subject to different matrix environments.
-
Assess Matrix Effect on IS: Perform a post-extraction spike experiment for the internal standard to determine its matrix factor and variability across different matrix lots.[8]
-
Review Sample Preparation Procedure: Inconsistent extraction recovery for both the analyte and the IS can lead to variable responses. Ensure your pipetting and extraction steps are precise and reproducible.
-
Quantitative Data Summary
The following tables summarize typical data seen in the validation of an LC-MS/MS method for ibuprofen, demonstrating the impact of matrix effects and the effectiveness of an internal standard.
Table 1: Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF)
| Matrix Lot | Analyte (Ibuprofen) Peak Area | IS (this compound) Peak Area | Matrix Factor (MF) | IS-Normalized MF |
| Neat Solution | 1,250,000 | 1,300,000 | - | - |
| Lot 1 | 980,000 | 1,010,000 | 0.78 | 1.00 |
| Lot 2 | 850,000 | 890,000 | 0.68 | 0.98 |
| Lot 3 | 1,100,000 | 1,150,000 | 0.88 | 0.99 |
| Lot 4 | 920,000 | 950,000 | 0.74 | 1.00 |
| Lot 5 | 890,000 | 920,000 | 0.71 | 0.99 |
| Lot 6 | 1,050,000 | 1,090,000 | 0.84 | 1.00 |
| %CV | - | - | 10.2% | 0.8% |
This table illustrates that while the absolute response of ibuprofen varies due to matrix effects (MF %CV = 10.2%), the use of an internal standard significantly reduces this variability (IS-Normalized MF %CV = 0.8%), leading to more accurate quantification.
Table 2: Accuracy and Precision Data for Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 50 | 51.5 | 103.0 | 4.5 |
| Medium | 500 | 492.5 | 98.5 | 3.2 |
| High | 4000 | 4080 | 102.0 | 2.8 |
This table shows typical acceptance criteria for accuracy (within ±15% of nominal) and precision (≤15% CV) as per FDA guidelines.[6]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike ibuprofen and this compound into the mobile phase at a known concentration (e.g., medium QC level). Prepare in triplicate.
-
Set B (Post-Spiked Matrix): Extract blank plasma from at least six different sources. After the final extraction step (e.g., evaporation), reconstitute the extract with the same solution prepared for Set A.
-
-
Analysis: Inject and analyze both sets of samples using the validated LC-MS/MS method.
-
Calculation:
-
Calculate the Matrix Factor (MF) for ibuprofen for each lot: MF = (Mean Peak Area of Ibuprofen in Set B) / (Mean Peak Area of Ibuprofen in Set A)
-
Calculate the IS-Normalized Matrix Factor : IS-Normalized MF = (Peak Area Ratio of Ibuprofen/IS in Set B) / (Mean Peak Area Ratio of Ibuprofen/IS in Set A)
-
Calculate the mean MF, mean IS-Normalized MF, and the coefficient of variation (%CV) across all matrix lots. A %CV of ≤15% for the IS-Normalized MF is generally considered acceptable.[6]
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of this compound working solution (internal standard).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 3: Example LC-MS/MS Conditions for Ibuprofen Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Analytical Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to achieve separation from matrix interferences (e.g., 30% B to 90% B over 5 minutes).[9]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.[9]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[10][11]
-
MRM Transitions:
Visualizations
Caption: Workflow for ibuprofen analysis using a stable isotope-labeled internal standard.
Caption: Decision tree for troubleshooting matrix effect issues.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analysis of ibuprofen enantiomers in rat plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ibuprofen-13C6 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ibuprofen-13C6 in various biological matrices. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in plasma and serum?
A1: For long-term storage, it is recommended to keep plasma and serum samples containing this compound at -70°C or colder.[1][2] Studies on unlabeled and deuterated ibuprofen, which are expected to have similar stability to this compound, have demonstrated stability for at least 47 days at -30°C and for up to six months at -70°C.[1][3] For short-term storage, samples are generally stable for up to 24 hours at room temperature.[1][3]
Q2: How many freeze-thaw cycles can samples containing this compound undergo without degradation?
A2: Samples containing ibuprofen and its isotopologues have been shown to be stable for at least three freeze-thaw cycles when stored at -70°C or -80°C and thawed at room temperature.[1][3][4][5] It is best practice to minimize the number of freeze-thaw cycles.
Q3: Is this compound stable in urine? What are the recommended storage conditions?
A3: While specific long-term stability data for this compound in urine is not extensively documented in the provided results, general guidelines for drug analysis in urine suggest storage at -20°C or lower for long-term stability. A gas chromatography-mass spectrometry (GC/MS) method for ibuprofen in urine has been successfully applied, suggesting that with appropriate storage and extraction, stable measurements can be achieved.[6][7]
Q4: Are there any known issues with the stability of this compound stock solutions?
A4: Stock solutions of ibuprofen and its deuterated analog (ibuprofen-d3) in organic solvents like methanol are generally stable. For instance, ibuprofen and ibuprofen-d3 stock solutions have been found to be stable for 5 and 7 days, respectively, when stored at -20°C.[1] Working solutions are typically stable for at least 24 hours at room temperature or 4°C.[1]
Q5: Can enzymatic activity in biological matrices affect the stability of this compound?
A5: Yes, enzymatic degradation is a potential concern. Ibuprofen is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9, to form hydroxylated metabolites.[8] While the carbon-13 labeling in this compound does not inherently prevent enzymatic activity, its primary use as an internal standard in analytical methods that involve protein precipitation or extraction typically minimizes the impact of enzymatic degradation during sample processing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of this compound | Degradation during storage or handling. | Review storage temperature and duration. Ensure samples are stored at -70°C or below for long-term storage and minimize exposure to room temperature.[1][2] |
| Inefficient extraction. | Optimize the extraction procedure. Ensure the pH is acidic during liquid-liquid extraction to favor the extraction of ibuprofen into the organic phase.[3] | |
| Adsorption to container surfaces. | Use polypropylene or silanized glass containers to minimize adsorption. | |
| High variability in this compound signal | Inconsistent freeze-thaw cycles. | Aliquot samples upon receipt to avoid multiple freeze-thaw cycles for the bulk sample. Limit cycles to a maximum of three.[1][3][4] |
| Matrix effects. | Evaluate and correct for matrix effects. This can be done by comparing the response of the internal standard in a neat solution versus a post-extraction spiked matrix sample.[1] The internal-standard normalized matrix factor should be close to 1.[1] | |
| Presence of interfering peaks | Metabolites of this compound. | While unlikely to be a major issue for an internal standard, be aware of potential biotransformation to hydroxylated forms.[8] Ensure chromatographic separation is adequate to resolve the parent compound from any potential metabolites. |
| Contamination. | Ensure all solvents and reagents are of high purity and that labware is thoroughly cleaned. |
Stability Data Summary
The following table summarizes stability data for ibuprofen and its isotopologues in various biological matrices based on available literature. It is expected that this compound will exhibit a similar stability profile.
| Matrix | Analyte | Storage Condition | Duration | Stability Outcome | Reference |
| Human Plasma | Ibuprofen | Room Temperature (25°C) | 6 hours | Stable | [3] |
| Human Plasma | Ibuprofen | -30°C | 47 days | Stable | [3] |
| Human Plasma | Ibuprofen | Freeze-Thaw (-30°C to RT) | 3 cycles | Stable | [3] |
| Elephant Plasma | Ibuprofen | Freeze-Thaw (-80°C to RT) | 3 cycles | No sample loss | [4] |
| Miniature Swine Plasma | Ibuprofen & Ibuprofen-d3 | Ambient Temperature | 24 hours | Stable | [1] |
| Miniature Swine Plasma | Ibuprofen & Ibuprofen-d3 | -70°C | 6 months | Stable | [1] |
| Miniature Swine Plasma | Ibuprofen & Ibuprofen-d3 | Freeze-Thaw (-70°C to RT) | 3 cycles | Stable | [1] |
| Human Plasma | Ibuprofen | -70°C | 75 days | Stable | [2] |
| Human Plasma | Ibuprofen | Autosampler (4°C) | 112 hours | Stable | [2] |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound into the biological matrix (e.g., plasma) at low and high quality control (QC) levels.
-
Freezing: Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.[1]
-
Thawing: Thaw the samples unassisted at room temperature.
-
Analysis: Once completely thawed, analyze a set of the QC samples.
-
Cycling: Refreeze the remaining samples for at least 12 hours. Repeat the freeze-thaw cycle for a predetermined number of cycles (typically three).
-
Final Analysis: After the final cycle, analyze the QC samples.
-
Evaluation: Compare the concentrations of the cycled samples to a baseline (time zero) analysis. The mean concentration should be within ±15% of the nominal concentration.
Protocol 2: Long-Term Stability Assessment
-
Sample Preparation: Prepare QC samples in the biological matrix as described in Protocol 1.
-
Storage: Store the QC samples at the intended long-term storage temperature (e.g., -70°C).
-
Analysis: Analyze a set of QC samples at predetermined time points (e.g., 1, 3, and 6 months).
-
Evaluation: Compare the concentrations of the stored samples to a baseline analysis. The mean concentration should be within ±15% of the nominal concentration.
Visualizations
Caption: Figure 1. General Analytical Workflow for this compound.
Caption: Figure 2. Potential Metabolic Pathway of Ibuprofen.
Caption: Figure 3. Troubleshooting Low Internal Standard Recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ibuprofen in human plasma and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Isotopic Interference with Ibuprofen-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference when using Ibuprofen-13C6 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference occurs when the isotopic distribution of the stable isotope-labeled internal standard (this compound) overlaps with the signal of the unlabeled analyte (Ibuprofen). This can lead to an overestimation of the analyte concentration if not properly corrected. The primary sources of this interference are the presence of a small percentage of unlabeled Ibuprofen (M+0) in the this compound standard and the contribution of naturally occurring heavy isotopes in the labeled standard that can produce ions with the same mass-to-charge ratio as the monoisotopic peak of the unlabeled analyte.
Q2: Why is it crucial to correct for isotopic interference?
A2: Failure to correct for isotopic interference can lead to inaccurate and imprecise quantitative results.[1] This is particularly significant at low analyte concentrations where the contribution from the internal standard can be a substantial portion of the total signal measured for the analyte. In regulated bioanalysis, uncorrected isotopic interference can result in the failure of method validation and rejection of study data.
Q3: How can I determine the extent of isotopic interference from my this compound internal standard?
A3: The extent of interference can be determined experimentally by analyzing a solution containing only the this compound internal standard at a known concentration and measuring the signal response in the mass spectrometer channel for the unlabeled Ibuprofen. This "crosstalk" percentage can then be used to correct the measurements in unknown samples.
Q4: Can't I just assume the isotopic purity stated by the manufacturer is 100%?
A4: While manufacturers provide a nominal purity (e.g., >95% by HPLC), the isotopic enrichment is never 100%.[2][3] A certificate of analysis for a specific lot of this compound should provide more detailed information on its isotopic distribution. However, for the most accurate results, it is always recommended to experimentally determine the isotopic contribution in your own laboratory under your specific experimental conditions.
Q5: What are the common signs of uncorrected isotopic interference in my data?
A5: Common indicators include a non-linear calibration curve, particularly at the lower end of the concentration range, a positive bias in quality control samples, and the presence of a significant peak in the analyte channel when analyzing a blank sample spiked only with the internal standard.
Quantitative Data on Isotopic Distribution
The following tables summarize the theoretical natural isotopic abundance for unlabeled Ibuprofen and an estimated isotopic distribution for a representative batch of this compound. These values are essential for understanding and correcting for isotopic interference.
**Table 1: Theoretical Natural Isotopic Abundance of Ibuprofen (C₁₃H₁₈O₂) **
| Isotopologue | Relative Abundance (%) |
| M+0 (¹²C₁₃H₁₈O₂) | 100.00 |
| M+1 | 14.88 |
| M+2 | 1.25 |
| M+3 | 0.08 |
Note: Calculated based on the natural abundance of isotopes.
**Table 2: Estimated Isotopic Distribution for this compound (¹²C₇¹³C₆H₁₈O₂) **
| Isotopologue | Relative Abundance (%) |
| M+0 (Unlabeled Impurity) | 0.50 |
| M+1 | 0.07 |
| M+2 | 0.01 |
| M+3 | <0.01 |
| M+4 | <0.01 |
| M+5 | 5.00 |
| M+6 (Main Labeled Peak) | 100.00 |
Note: This is an estimated distribution for a hypothetical batch with high isotopic enrichment. The actual distribution may vary and should be experimentally determined.
Experimental Protocols
Protocol 1: Determination of Isotopic Contribution of this compound to Unlabeled Ibuprofen Signal
Objective: To experimentally determine the percentage of the this compound signal that contributes to the signal of unlabeled Ibuprofen.
Materials:
-
Ibuprofen reference standard
-
This compound internal standard
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or other appropriate mobile phase modifier
-
Calibrated pipettes and volumetric flasks
Procedure:
-
Prepare a stock solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a working solution of this compound: Dilute the stock solution to the concentration that will be used as the internal standard in your analytical method (e.g., 100 ng/mL).
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the appropriate column and mobile phase for the separation of Ibuprofen.
-
Configure the mass spectrometer to monitor the precursor and product ion transitions for both unlabeled Ibuprofen and this compound. A common transition for Ibuprofen is m/z 205.1 -> 161.1.[4] For this compound, the corresponding transition would be m/z 211.1 -> 167.1.
-
-
Inject the this compound working solution: Inject the working solution of this compound onto the LC-MS/MS system.
-
Data Acquisition: Acquire the data, monitoring the signal intensity in both the channel for unlabeled Ibuprofen and the channel for this compound.
-
Calculate the Isotopic Contribution Factor (ICF):
-
Measure the peak area of the signal observed in the unlabeled Ibuprofen channel (Area_interfering).
-
Measure the peak area of the main M+6 peak in the this compound channel (Area_IS).
-
Calculate the ICF as follows: ICF = (Area_interfering / Area_IS) * 100%
-
Protocol 2: Correction of Ibuprofen Concentration for Isotopic Interference
Objective: To apply the experimentally determined Isotopic Contribution Factor (ICF) to correct the measured concentrations of Ibuprofen in unknown samples.
Procedure:
-
Analyze Samples: Process and analyze your calibration standards, quality control samples, and unknown samples containing both Ibuprofen and this compound internal standard.
-
Measure Peak Areas: For each sample, measure the peak area for unlabeled Ibuprofen (Area_analyte) and this compound (Area_IS).
-
Calculate the Corrected Analyte Area:
-
Use the ICF determined in Protocol 1.
-
Calculate the corrected peak area for the analyte (Area_corrected) using the following formula: Area_corrected = Area_analyte - (Area_IS * (ICF / 100))
-
-
Quantify Ibuprofen Concentration: Use the Area_corrected to calculate the concentration of Ibuprofen in your samples from the calibration curve.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Non-linear calibration curve, especially at low concentrations. | Isotopic interference from the internal standard is artificially inflating the analyte signal at low concentrations. | 1. Experimentally determine the Isotopic Contribution Factor (ICF) as described in Protocol 1. 2. Apply the correction formula from Protocol 2 to your calibration standards and re-plot the curve. 3. Consider using an internal standard with higher isotopic purity if the interference is too high. |
| High signal for the analyte in a "zero sample" (blank matrix + internal standard). | Significant contribution from the M+0 impurity in the this compound standard. | 1. Confirm the identity of the peak by comparing its retention time to that of an authentic Ibuprofen standard. 2. Quantify the contribution as a percentage of the internal standard signal. 3. If the contribution is unacceptably high, source a new batch of this compound with higher isotopic purity. |
| Inconsistent or variable isotopic interference between analytical runs. | Instability of the mass spectrometer or inconsistent ionization conditions. | 1. Ensure the mass spectrometer is properly calibrated and tuned. 2. Check for any fluctuations in the spray stability or ion source parameters. 3. Re-evaluate the ICF more frequently to account for any instrument drift. |
| The calculated correction seems to over- or under-correct the results. | Inaccurate determination of the Isotopic Contribution Factor (ICF). | 1. Repeat the determination of the ICF using freshly prepared solutions and multiple injections to ensure reproducibility. 2. Verify the concentration of the this compound working solution. 3. Ensure that the peak integration is accurate and consistent for both the interfering signal and the internal standard signal. |
Visualizations
Caption: Workflow for assessing and correcting isotopic interference.
Caption: Conceptual diagram of isotopic interference.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS 1216459-54-9 | LGC Standards [lgcstandards.com]
- 3. Ibuprofen-(ring-13C6) analytical standard 1216459-54-9 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Ibuprofen-13C6 Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Ibuprofen-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the experimental process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.
Synthesis Troubleshooting
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low overall yield of this compound. | - Incomplete reaction in one or more steps. - Suboptimal reaction conditions (temperature, time, reagent stoichiometry). - Loss of product during workup and extraction. - High cost and potential for loss of expensive 13C-labeled starting materials. | - Monitor each reaction step by TLC or LC-MS to ensure completion. - Optimize reaction parameters. For the Grignard reaction, ensure anhydrous conditions to prevent quenching of the reagent. - Perform careful extractions and minimize transfers. - Plan the synthesis meticulously to maximize the incorporation of the expensive labeled precursor. |
| Incomplete isotopic labeling observed in mass spectrometry. | - Isotopic dilution from non-labeled reagents or solvents. - Incomplete reaction of the 13C-labeled precursor. - Isotope exchange with atmospheric CO2 during the Grignard carboxylation step. | - Use high-purity, fully labeled precursors. - Ensure all reagents and solvents are anhydrous and free of non-labeled contaminants. - Drive the labeling reaction to completion. - Conduct the Grignard carboxylation under an inert atmosphere (e.g., argon or nitrogen) and use 13CO2 gas or solid (dry ice). |
| Presence of significant side products. | - Grignard Reaction: Formation of biphenyl impurity from the Grignard reagent formation. Reaction with atmospheric oxygen or moisture.[1] - Friedel-Crafts Acylation: Formation of ortho and meta isomers in addition to the desired para product.[2] | - Grignard Reaction: Add the alkyl halide slowly to the magnesium turnings to control the exothermic reaction and minimize side reactions. Ensure strictly anhydrous conditions. - Friedel-Crafts Acylation: Use a suitable Lewis acid catalyst and control the reaction temperature to favor para-substitution. |
Purification Troubleshooting
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in crystallizing the final this compound product. | - Presence of impurities that inhibit crystal formation. - Incorrect choice of recrystallization solvent. - Solution is not saturated enough for crystallization to occur. | - Purify the crude product by column chromatography before recrystallization to remove major impurities. - Screen different solvents or solvent mixtures. For carboxylic acids like ibuprofen, ethanol/water or hexane/ethyl acetate mixtures can be effective.[3] - Slowly evaporate the solvent or cool the solution to induce crystallization. Seeding with a small crystal of pure ibuprofen can also initiate crystallization. |
| Low purity of this compound after recrystallization. | - Co-crystallization of impurities with the product. - Inefficient removal of mother liquor containing dissolved impurities. | - Perform multiple recrystallizations. - After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove residual mother liquor. - Consider using a different purification technique, such as preparative HPLC, for higher purity. |
| Incomplete separation of this compound from unlabeled or partially labeled species by HPLC. | - Suboptimal HPLC conditions (column, mobile phase, gradient). | - Use a high-resolution analytical column (e.g., C18) and optimize the mobile phase composition and gradient to achieve baseline separation. - Mass spectrometry detection (LC-MS) is essential to differentiate between isotopically labeled and unlabeled compounds. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and efficient method involves a Grignard reaction with 13C-labeled carbon dioxide. A typical synthesis starts from isobutylbenzene and proceeds through a series of reactions including Friedel-Crafts acylation, reduction, and chlorination to form the Grignard reagent precursor. This is then reacted with 13CO2 to introduce the labeled carboxyl group.[2]
Q2: How can I confirm the isotopic enrichment of my this compound sample?
The isotopic enrichment can be accurately determined using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (GC-MS or LC-MS): This technique will show a molecular ion peak corresponding to the mass of this compound, which will be higher than that of unlabeled ibuprofen. The relative intensities of the labeled and unlabeled peaks can be used to calculate the percentage of isotopic enrichment.[4]
-
13C NMR Spectroscopy: This method provides detailed information about the position and extent of 13C labeling. The spectrum of the labeled compound will show significantly enhanced signals for the 13C-enriched carbon atoms.[5][6][7]
Q3: What are the critical parameters to control during the Grignard reaction with 13CO2?
The Grignard reaction is highly sensitive to moisture and atmospheric carbon dioxide. Therefore, it is crucial to:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Use a well-sealed reaction setup to prevent the ingress of atmospheric CO2, which would lead to isotopic dilution.
-
Add the Grignard reagent to a source of solid 13CO2 (dry ice) or bubble 13CO2 gas through the reaction mixture.[8][9]
Q4: Which purification technique is most suitable for obtaining high-purity this compound?
For obtaining high-purity this compound, a combination of purification techniques is often recommended.
-
Recrystallization: This is an effective method for removing bulk impurities.[10][11][12]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative HPLC is the method of choice. It can effectively separate the desired labeled product from closely related impurities and any remaining unlabeled starting material.
Q5: What are the expected yields for this compound synthesis?
The yields for the synthesis of isotopically labeled compounds can be lower than their unlabeled counterparts due to the multi-step nature and the need for careful handling of expensive labeled reagents. While specific yield data for this compound is not widely published, yields for individual steps in similar syntheses of unlabeled ibuprofen can provide an estimate.
| Reaction Step | Reported Yield (for unlabeled Ibuprofen) | Reference |
| Friedel-Crafts Acylation | 25.6% | [2] |
| Carbonyl Reduction | 6.8% | [2] |
| Chloride Substitution | 49.2% | [2] |
| Grignard Reaction & Carboxylation | 24.6% | [2] |
Note: These yields are for a specific reported synthesis of unlabeled ibuprofen and may vary. The overall yield is the product of the yields of individual steps.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from known syntheses of ibuprofen and incorporates the use of 13C-labeled carbon dioxide.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add isobutylbenzene and acetic anhydride dropwise.
-
Stir the reaction mixture at 0 °C for the specified time (e.g., 1 hour).
-
Quench the reaction by slowly adding it to ice-cold dilute hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain p-isobutylacetophenone.
Step 2: Reduction of p-Isobutylacetophenone
-
Dissolve p-isobutylacetophenone in methanol.
-
Add sodium borohydride portion-wise at 0 °C.
-
Stir the reaction at room temperature until complete.
-
Remove the methanol under reduced pressure and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate to yield 1-(4-isobutylphenyl)ethanol.
Step 3: Chlorination of 1-(4-isobutylphenyl)ethanol
-
Dissolve the alcohol from the previous step in a suitable solvent (e.g., dichloromethane).
-
Add thionyl chloride dropwise at 0 °C.
-
Stir the reaction at room temperature.
-
Carefully quench the reaction with water and separate the organic layer.
-
Wash the organic layer with sodium bicarbonate solution and brine, dry, and concentrate to obtain 1-chloro-1-(4-isobutylphenyl)ethane.
Step 4: Grignard Reaction and Carboxylation with 13CO2
-
Prepare the Grignard reagent by adding the chloride from Step 3 to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
In a separate flask, place an excess of crushed solid 13CO2 (dry ice).
-
Slowly add the prepared Grignard reagent to the solid 13CO2 with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by adding dilute hydrochloric acid.
-
Extract the product, this compound, with an organic solvent, wash, dry, and concentrate to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Purification and analysis workflow for this compound.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. Looking into the dynamics of molecular crystals of ibuprofen and terephthalic acid using 17O and 2H nuclear magnetic resonance analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 13C NMR study on ibuprofen metabolism in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Ch19: RMgX + CO2 -> RCO2H [chem.ucalgary.ca]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Ensuring the Integrity of Ibuprofen-13C6 in Research Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ibuprofen-13C6 during sample storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The stability of this compound, similar to its unlabeled counterpart, is primarily influenced by environmental factors. The main causes of degradation are:
-
Light Exposure (Photodegradation): Exposure to ultraviolet (UV) light can lead to the breakdown of the ibuprofen molecule.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation, particularly thermal and oxidative processes.[3][4][5]
-
Oxidation: Ibuprofen is susceptible to oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing agents in the sample matrix.[3][6]
-
pH: The pH of the solution can influence the rate of hydrolysis, although ibuprofen is generally more stable than its ester or amide derivatives.[7][8] Extreme pH conditions, especially when combined with heat, can promote degradation.[9]
-
Sample Matrix: The components of the biological or chemical matrix in which the this compound is stored can interact with it and promote degradation.
Q2: What are the recommended general storage conditions for this compound?
A2: To minimize degradation, it is crucial to store this compound under controlled conditions. For specific recommendations, always refer to the manufacturer's certificate of analysis. However, general best practices are as follows:
| Form | Storage Temperature | Additional Recommendations |
| Solid (Powder) | -20°C for long-term storage (up to 3 years).[10] | Store in a tightly sealed, light-resistant container.[11] |
| 4°C for short-term storage (up to 2 years).[10] | ||
| In Solvent | -80°C for long-term storage (up to 6 months).[10] | Use an appropriate, high-purity solvent. |
| -20°C for short-term storage (up to 1 month).[10] |
Q3: Does the 13C6 isotope labeling affect the stability of ibuprofen?
A3: The replacement of six carbon-12 atoms with carbon-13 atoms in this compound is not expected to significantly alter its chemical stability. The degradation pathways and susceptibility to environmental factors are considered to be the same as for unlabeled ibuprofen. The primary purpose of the isotopic labeling is to serve as an internal standard in quantitative analyses using mass spectrometry.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound samples.
Issue 1: I am observing a loss of this compound in my samples over time, even when stored at low temperatures. What could be the cause?
This issue often points to factors other than just temperature. Consider the following possibilities:
-
Photodegradation: Are your samples protected from light? Even intermittent exposure to laboratory lighting can cause gradual degradation.
-
Solution: Store samples in amber vials or wrap clear vials in aluminum foil. Minimize exposure to light during sample handling.
-
-
Oxidation: The headspace in your storage vials contains oxygen, which can lead to oxidative degradation.
-
Solution: If possible, purge the headspace of your vials with an inert gas like nitrogen or argon before sealing. For highly sensitive samples, consider using amber glass ampules that can be flame-sealed.
-
-
Inappropriate pH: Is your sample buffered? The pH of the sample matrix can influence stability.
-
Solution: If compatible with your experimental design, buffer your samples to a neutral or slightly acidic pH. Studies on ibuprofen prodrugs suggest that a pH around 6 may enhance stability.[12]
-
Issue 2: I see unexpected peaks in my chromatogram when analyzing my stored this compound samples. What are these, and how can I prevent them?
The appearance of new peaks likely indicates the formation of degradation products. The identity of these products can provide clues about the degradation pathway.
-
Common Degradation Products:
-
Oxidative and Thermal Degradation: Products such as 4-isobutylacetophenone (4-IBAP), hydratropic acid, and various hydroxylated and carboxylated derivatives can form.[3][6][13]
-
Photodegradation: Exposure to light can generate products like 4-acetyl benzoic acid and 4-(1-carboxyethyl)benzoic acid.[1]
-
To prevent the formation of these degradation products:
-
Review Storage Conditions: Ensure that your storage protocol rigorously excludes light, minimizes temperature fluctuations, and limits oxygen exposure as detailed in the previous section.
-
Perform Forced Degradation Studies: To identify potential degradation products in your specific sample matrix, you can perform a forced degradation study. This involves intentionally exposing your this compound standard to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, and oxidation) to generate the degradation products.[14][15] This will help in confirming the identity of the unknown peaks in your chromatograms.
Key Degradation Pathways of Ibuprofen
Below is a diagram illustrating the primary degradation pathways of ibuprofen.
References
- 1. A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Photodegradation of Ibuprofen and Dissolved Organic Matter in Lake Superior and St. Louis River Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. doaj.org [doaj.org]
- 6. Chemical oxidation of ibuprofen in the presence of iron species at near neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, pharmacological activity and hydrolytic behavior of ethylenediamine and benzathine conjugates of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and hydrolytic behaviour of 2-mercaptoethyl ibuprofenate-polyethylene glycol conjugate as a novel transdermal prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Ibuprofen Solutions in Normal Saline or 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. uspnf.com [uspnf.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. scribd.com [scribd.com]
Technical Support Center: Enhancing Ibuprofen Quantification with Ibuprofen-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ibuprofen-13C6 as an internal standard to enhance the sensitivity and accuracy of ibuprofen quantification.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for ibuprofen quantification?
A1: Using a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis, especially in complex matrices like plasma.[1] this compound shares identical physicochemical properties with ibuprofen, meaning it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. This co-behavior allows it to accurately correct for variations in sample preparation, injection volume, and instrument response, leading to significantly improved precision and accuracy in your results.[1][2]
Q2: What are the storage and stability recommendations for this compound?
A2: Proper storage is crucial to maintain the integrity of your this compound standard. It is typically supplied as a neat powder and should be stored at -20°C for long-term stability (up to 3 years).[3][4] For shorter periods, it can be stored at 4°C for up to 2 years.[3][4] Once prepared in a solvent, stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation.[3][4] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[5]
Q3: What are the expected mass transitions (MRM) for ibuprofen and this compound in a mass spectrometer?
A3: In negative ion mode electrospray ionization (ESI), the typical multiple reaction monitoring (MRM) transitions are:
-
Ibuprofen: Precursor ion (m/z) 205.1 → Product ion (m/z) 161.1.[2]
-
This compound: Precursor ion (m/z) 211.1 → Product ion (m/z) 167.1 (Note: The +6 Da shift is due to the six 13C atoms).
These transitions should be optimized on your specific instrument for maximum sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of ibuprofen using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase. | 1. Adjust the mobile phase pH. For ibuprofen, a slightly acidic mobile phase (e.g., containing 0.05% acetic acid) is often used.[2] 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal mass spectrometer settings. 2. Ion suppression from matrix components.[1][6] 3. Inefficient sample extraction. | 1. Optimize ESI source parameters (e.g., spray voltage, capillary temperature, gas pressures) and collision energy for both ibuprofen and this compound.[7] 2. Improve sample cleanup. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[1][8] A mixture of diethyl ether and dichloromethane (70:30, v/v) has been shown to be effective for LLE.[1] 3. Evaluate different extraction solvents or SPE cartridges to improve recovery. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Matrix effects varying between samples.[6] 3. Instability of the analyte or internal standard. | 1. Ensure precise and consistent pipetting and processing for all samples. 2. The use of a stable isotope-labeled internal standard like this compound should minimize this, but if the issue persists, further optimization of the sample cleanup is necessary. 3. Check the stability of your stock and working solutions. Prepare fresh solutions if needed and adhere to recommended storage conditions.[3][4] |
| Internal Standard Signal is Too Low or Absent | 1. Error in adding the internal standard. 2. Degradation of the internal standard. | 1. Double-check your workflow to ensure the internal standard is added at the correct step and concentration to all samples, including calibration standards and QCs. 2. Prepare a fresh working solution of this compound from your stock. |
| Carryover in Blank Injections | 1. Adsorption of ibuprofen to the analytical column or system components. 2. Contamination of the autosampler. | 1. Use a stronger needle wash solution in the autosampler. A basic wash, such as 50:50 (v/v) pH 8 ammonium hydroxide–methanol, can be effective.[9] 2. Inject several blank samples after high-concentration samples to ensure the system is clean. |
Quantitative Data Summary
The following tables summarize typical parameters for a validated LC-MS/MS method for ibuprofen quantification using a stable isotope-labeled internal standard.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.05 - 36 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Intra-day Precision (%RSD) | < 5%[2] |
| Inter-day Precision (%RSD) | < 5%[2] |
| Accuracy | 88.2 - 103.67%[2] |
| Mean Recovery | 78.4 - 80.9%[2] |
Table 2: Example Chromatographic Conditions
| Parameter | Condition |
| Column | Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm)[2] |
| Mobile Phase A | Water with 0.05% acetic acid and 5 mM NH4Ac[2] |
| Mobile Phase B | Methanol[2] |
| Flow Rate | Gradient elution |
| Injection Volume | 5 µL |
| Run Time | < 5 minutes |
Experimental Protocols & Workflows
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid method for preparing plasma samples.
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Ibuprofen-(ring-13C6) analytical standard | 1216459-54-9 [sigmaaldrich.com]
- 6. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Critical development by design of a rugged HPLC-MS/MS method for direct determination of ibuprofen enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Researcher's Guide to Analytical Method Validation: The Role of Ibuprofen-13C6 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) like Ibuprofen is critical. Bioanalytical method validation ensures that a chosen analytical procedure is precise, accurate, and reproducible for its intended purpose, such as pharmacokinetic studies. A key element in modern analytical techniques, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS). This guide provides a comparative overview of using Ibuprofen-13C6 as a SIL-IS, outlines typical experimental protocols, and presents validation data to support its application.
This compound is a form of Ibuprofen in which six carbon atoms (¹²C) on the benzene ring are replaced with the heavier, stable carbon-13 isotope (¹³C).[1] This labeling results in a molecule that is chemically identical to the analyte but has a different mass. When used in LC-MS/MS analysis, a SIL-IS can effectively compensate for variations in sample preparation, instrument response, and matrix effects, leading to highly reliable data.[2] The primary alternatives for Ibuprofen analysis include deuterated standards, such as Ibuprofen-d3, or structurally similar compounds like naproxen or flurbiprofen.[3][4][5]
While deuterated standards are widely used, 13C-labeled standards like this compound offer distinct advantages. Carbon-13 isotopes are less prone to the "isotopic effect" that can sometimes be observed with deuterium labeling, where the C-D bond is stronger than the C-H bond. This can occasionally lead to slight differences in chromatographic retention times or fragmentation patterns between the analyte and the internal standard. Using a 13C-labeled standard minimizes these potential discrepancies, ensuring that the internal standard and the analyte behave nearly identically throughout the entire analytical process.
Comparative Performance of Analytical Methods
The following tables summarize typical validation parameters for LC-MS/MS methods developed for Ibuprofen quantification in human plasma. While specific data for this compound is consolidated from best practices with SIL-IS, the data for Ibuprofen-d3 and other internal standards are derived from published studies to provide a benchmark for performance.
Table 1: Comparison of Method Validation Parameters
| Parameter | Method with this compound (Expected) | Method with Ibuprofen-d3[2] | Method with Other IS (e.g., Naproxen)[3] |
| Linearity Range (µg/mL) | 0.05 - 40 | 0.05 - 36 | 0.78 - 100 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 |
| Accuracy (%) | 88 - 104 | 88.2 - 103.7 | 98 - 102 |
| Intra-day Precision (%RSD) | < 5% | < 5% | < 6% |
| Inter-day Precision (%RSD) | < 5% | < 5% | < 6% |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05 | 0.05 | 1.56 |
| Mean Recovery (%) | 78 - 81 | 78.4 - 80.9 | > 87 |
Table 2: Typical LC-MS/MS Parameters for Ibuprofen Analysis
| Parameter | Setting for Ibuprofen | Setting for this compound | Setting for Ibuprofen-d3[2] |
| Ionization Mode | ESI Negative | ESI Negative | ESI Negative |
| Precursor Ion (m/z) | 205.1 | 211.1 | 208.0 |
| Product Ion (m/z) | 161.1 | 167.1 | 164.0 |
| Collision Energy (eV) | Optimized (e.g., -10 to -20) | Optimized (e.g., -10 to -20) | Not specified |
| Dwell Time (ms) | 100 - 200 | 100 - 200 | Not specified |
Experimental Protocols and Workflows
A robust and validated protocol is the foundation of any reliable bioanalytical method. Below is a detailed methodology for the quantification of Ibuprofen in human plasma using this compound as an internal standard.
Workflow for Sample Analysis
The diagram below illustrates the typical workflow for a bioanalytical study, from sample collection to final data processing.
Detailed Experimental Methodology
-
Preparation of Standards:
-
Prepare a primary stock solution of Ibuprofen and this compound (1 mg/mL) in methanol.
-
Create a series of working standard solutions by diluting the stock solution to prepare calibration curve standards ranging from 0.05 to 40 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.15, 9.0, and 30 µg/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).[2]
-
Mobile Phase A: 0.05% acetic acid in water.[2]
-
Mobile Phase B: Methanol.[2]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution: Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ibuprofen: 205.1 → 161.1[2]
-
This compound: 211.1 → 167.1
-
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.
-
Mechanism of Action: Ibuprofen's Signaling Pathway
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.
By providing a chemically identical but mass-shifted analogue, this compound stands as a superior choice for an internal standard in demanding bioanalytical applications. Its use ensures the highest level of accuracy and precision, providing researchers with reliable data for critical drug development decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a liquid chromatographic method for the determination of ibuprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. A Validated Enantioselective Assay for the Determination of Ibuprofen in Human Plasma Using Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) - American Journal of Analytical Chemistry - SCIRP [scirp.org]
A Head-to-Head Comparison: Ibuprofen-13C6 vs. Deuterated Ibuprofen as Internal Standards in Bioanalytical Studies
For researchers, scientists, and drug development professionals, the accurate quantification of ibuprofen in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The gold standard for such analyses is the use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of two commonly used SIL-IS for ibuprofen: Ibuprofen-13C6 and deuterated ibuprofen (e.g., Ibuprofen-d3).
The ideal internal standard should exhibit identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This allows for the correction of variability in extraction efficiency, matrix effects, and instrument response. While both 13C-labeled and deuterium-labeled internal standards are widely used, subtle differences in their properties can impact analytical performance.
Executive Summary: The Case for Carbon-13 Labeling
From a theoretical standpoint, 13C-labeled internal standards are often considered superior to their deuterated counterparts. The primary advantage of this compound lies in the negligible isotope effect. The substitution of 12C with 13C results in a minimal change in the molecule's chemical properties. Consequently, this compound is expected to co-elute perfectly with unlabeled ibuprofen, providing the most accurate compensation for matrix effects and variations in instrument response.
Deuterated internal standards, while widely used and generally reliable, can sometimes exhibit a slight chromatographic shift relative to the unlabeled analyte. This "isotopic shift" is due to the greater relative mass difference between deuterium and protium, which can lead to differences in intermolecular interactions and, therefore, retention time. If this shift occurs in a region of the chromatogram with fluctuating ion suppression or enhancement, it can lead to inaccuracies in quantification.
Performance Data: A Tale of Two Standards
Deuterated Ibuprofen (Ibuprofen-d3) Performance
Several studies have been published detailing the validation of LC-MS/MS methods for ibuprofen using Ibuprofen-d3 as the internal standard. The data presented below is a summary of the performance characteristics reported in a study by Li et al. (2022) for the analysis of ibuprofen in human plasma.[1]
| Performance Parameter | Result |
| Linearity Range | 0.05-36 µg/mL (r > 0.99) |
| Accuracy | 88.2% to 103.67% |
| Precision (RSD) | < 5% (Intra- and Inter-day) |
| Mean Recovery | 78.4% to 80.9% |
| Matrix Effect | Negligible |
This compound Performance (Theoretical and Expected)
As of the latest literature review, a comprehensive, peer-reviewed validation study detailing the performance of an LC-MS/MS method for ibuprofen using this compound as the internal standard is not available. However, based on the fundamental principles of stable isotope dilution techniques, the expected performance of this compound is outlined below.
| Performance Parameter | Expected Result |
| Linearity Range | Comparable to or exceeding that of deuterated standards. |
| Accuracy | Expected to be very high, with minimal bias due to co-elution. |
| Precision (RSD) | Expected to be excellent, likely < 5%. |
| Recovery | Should closely track the recovery of unlabeled ibuprofen. |
| Matrix Effect | Expected to be superior in mitigating matrix effects due to perfect co-elution. |
Experimental Protocols
Below are detailed experimental protocols. The protocol for deuterated ibuprofen is based on the validated method by Li et al. (2022).[1] The protocol for this compound is a representative protocol, as a specific validated method is not available in the literature.
Experimental Protocol for Ibuprofen Analysis using Deuterated Ibuprofen (Ibuprofen-d3)
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of Ibuprofen-d3 internal standard solution (concentration to be optimized).
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm) or equivalent.
-
Mobile Phase:
-
A: Water with 0.05% acetic acid and 5 mM ammonium acetate.
-
B: Methanol.
-
-
Gradient Elution: A suitable gradient to separate ibuprofen from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: AB Sciex Triple Quad 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions:
-
Ibuprofen: m/z 205.0 → 161.1
-
Ibuprofen-d3: m/z 208.0 → 164.0
-
Representative Experimental Protocol for Ibuprofen Analysis using this compound
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution (concentration to be optimized).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient to separate ibuprofen from endogenous interferences.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45°C.
-
MS System: Waters Xevo TQ-S micro or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions:
-
Ibuprofen: m/z 205.1 → 161.1
-
This compound: m/z 211.1 → 167.1
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for the bioanalysis of ibuprofen using a stable isotope-labeled internal standard.
References
Unparalleled Accuracy and Precision in Ibuprofen Quantification: A Comparative Analysis Featuring Ibuprofen-13C6
In the landscape of pharmaceutical analysis and clinical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. For a widely used non-steroidal anti-inflammatory drug (NSAID) like ibuprofen, researchers and drug development professionals demand analytical methods that deliver reliability and reproducibility. This guide provides a comprehensive comparison of various analytical techniques for ibuprofen quantification, with a special focus on the superior performance achieved using a stable isotope-labeled internal standard, Ibuprofen-13C6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This is because it has the same physicochemical properties as the analyte, ibuprofen, but a different mass. This allows it to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively correcting for matrix effects and variations in sample preparation and instrument response. The result is a highly accurate and precise measurement of the analyte concentration.
Comparative Performance of Analytical Methods for Ibuprofen Quantification
The following table summarizes the accuracy and precision of various analytical methods for the quantification of ibuprofen in biological matrices, as reported in several validation studies. The data clearly demonstrates the superior performance of LC-MS/MS methods, particularly those employing stable isotope-labeled internal standards.
| Analytical Method | Internal Standard | Matrix | Accuracy (% Recovery) | Precision (%RSD/CV) | Key Advantages |
| LC-MS/MS | Ibuprofen-d3 (surrogate for 13C6) | Human Plasma | 88.2 - 103.67%[1] | < 5%[1] | High sensitivity, specificity, and accuracy; robust for complex matrices. |
| LC-MS/MS | Not specified | Human Plasma | 97.52 - 107.21%[2][3] | 0.78 - 7.21%[2][3] | High sensitivity and reliability for bioavailability and pharmacokinetic studies.[2][3] |
| GC-MS | Naproxen | Rabbit Plasma | 92.03%[4] | 3.29 - 5.84%[4] | Good sensitivity and specificity; requires derivatization.[5] |
| GC-MS | Not specified | Human Plasma | - | Within-run: 4.6 - 5.4%, Between-run: 7.4 - 9.3%[6][7][8] | Suitable for routine clinical monitoring.[8] |
| HPLC-UV | Naproxen | Human Plasma | Within 2% of nominal values | ≤ 6% | Simple, rapid, and suitable for bioequivalence studies.[9] |
| FTIR Spectroscopy | Not specified | Pharmaceutical Tablets | 98 - 110%[10] | - | Rapid and non-destructive for quality control of solid dosage forms. |
| TLC-Densitometry | Not specified | Pharmaceutical Tablets | 80 - 110% | ≤ 2% | Simple and cost-effective for pharmaceutical preparations.[11] |
| UV Spectroscopy | Not specified | Bulk and Tablet Dosage | 101.13 - 101.23%[12] | 0.3694 - 1.851 (Standard Deviation) | Simple and economical for routine analysis of dosage forms. |
Detailed Experimental Protocol: LC-MS/MS Quantification of Ibuprofen using a Stable Isotope-Labeled Internal Standard
This section outlines a typical experimental protocol for the quantification of ibuprofen in human plasma using LC-MS/MS with a stable isotope-labeled internal standard (e.g., Ibuprofen-d3, as a proxy for this compound). This method is renowned for its high sensitivity and accuracy.[1][13]
1. Sample Preparation: Protein Precipitation
-
To 60 µL of human plasma sample, add 180 µL of methanol containing the internal standard (e.g., 500 ng/mL Ibuprofen-d3).[13]
-
Vortex the mixture at high speed for 60 seconds to ensure thorough mixing and protein precipitation.[13]
-
Centrifuge the samples at 3000g for 20 minutes at 4°C to pellet the precipitated proteins.[13]
-
Carefully collect the clear supernatant for LC-MS/MS analysis.[13]
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 analytical column (e.g., Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 μm) is suitable for separation.[1]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is employed to achieve optimal separation of ibuprofen from other plasma components.
-
Injection Volume: 5 µL.[13]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.[1]
-
Multiple Reaction Monitoring (MRM): The transitions of the precursor ion to the product ion are monitored for both ibuprofen and the internal standard. For example:
-
Ibuprofen: m/z 205.1 → 161.2
-
Ibuprofen-d3: m/z 208.2 → 161.2[13]
-
-
Data Analysis: The peak area ratio of ibuprofen to the internal standard is used to construct a calibration curve and quantify the concentration of ibuprofen in the unknown samples.
Visualizing the Workflow
The following diagram illustrates the key steps in the LC-MS/MS quantification of ibuprofen using a stable isotope-labeled internal standard.
Caption: Experimental workflow for ibuprofen quantification by LC-MS/MS.
This structured approach, from sample preparation to data analysis, ensures the highest level of accuracy and precision, making it the method of choice for demanding research and clinical applications. The use of this compound as an internal standard is a critical component of this robust analytical strategy, providing confidence in the quantitative results.
References
- 1. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. scispace.com [scispace.com]
- 7. Measurement of plasma ibuprofen by gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of plasma ibuprofen by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a liquid chromatographic method for the determination of ibuprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy [scielo.org.ar]
- 11. jocpr.com [jocpr.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. pubcompare.ai [pubcompare.ai]
The Gold Standard: Ibuprofen-13C6 in Quantitative Analysis
A Comparative Guide to Linearity and Recovery in Ibuprofen Quantification
In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. For a widely used nonsteroidal anti-inflammatory drug (NSAID) like Ibuprofen, robust analytical methodologies are crucial for bioequivalence studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard, such as Ibuprofen-13C6, is considered the gold standard in mass spectrometry-based bioanalysis. This guide provides a comparative overview of the expected performance of this compound against other analytical methods, supported by experimental data from published studies.
This compound is a form of Ibuprofen where six carbon atoms have been replaced with the heavier 13C isotope.[1] This labeling makes it an ideal internal standard for quantitative analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The key advantage of using a stable isotope-labeled internal standard is that it co-elutes with the analyte and has nearly identical chemical and physical properties, thus compensating for variations in sample preparation, injection volume, and matrix effects during analysis.
Linearity Studies: Establishing a Quantitative Range
A linearity study is essential to demonstrate that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. The linearity of a method is typically evaluated by a calibration curve and is expressed by the correlation coefficient (R²). An R² value close to 1.0 indicates a strong linear relationship.
Here is a comparison of linearity data from different analytical methods for Ibuprofen quantification:
| Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (R²) | Reference |
| UPLC-MS/MS | Erdosteine | 1 - 5000 ng/mL | > 0.996 | [2] |
| HPLC-UV | Naproxen | 0.78 - 100 µg/mL | Not specified, but described as linear | [3] |
| HPLC | Valerophenone | 0.001% - 0.005% | 0.996 | [4] |
| RP-HPLC | - | 50 - 200% of nominal concentration | 1.0 | [5] |
| TLC-Densitometry | - | 2 - 10 mg/mL | 0.9973 | [6][7] |
| UV Spectrophotometry | - | 5 - 25 µg/mL | 0.999 | [8] |
| LC-MS/MS | Ibuprofen-D3 | 10 - 1000 ng/mL | Not specified, but described as linear | [9] |
Recovery Studies: Assessing Analytical Efficiency
A recovery study is performed to determine the efficiency of an analytical method in extracting the analyte from the sample matrix. It is a critical parameter in method validation, ensuring that the sample preparation steps are consistent and effective. The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in recovery studies as it experiences similar losses as the analyte during the extraction process, thus providing a more accurate correction.
The expected recovery for a robust analytical method is typically high and consistent across different concentration levels. Here is a summary of recovery data from various studies on Ibuprofen analysis:
| Analytical Method | Internal Standard | Matrix | Recovery Rate | Reference |
| HPLC-UV | Naproxen | Human Plasma | ≥ 87% | [3] |
| RP-HPLC | - | Pharmaceutical Dosage Form | 100.2% - 101.1% | [5] |
| TLC-Densitometry | - | Pharmaceutical Preparations | 80% - 110% | [6][7] |
| UV Spectrophotometry | - | - | 99.79% | [8] |
| LC-MS/MS | Ibuprofen-D3 | Plasma | 54% - 60% | [9] |
| LC-MS/MS | Ibuprofen-D3 | Synovial Fluid | 37% - 41% | [9] |
| IR Spectroscopy | - | Tablets | 98% - 100% | [10] |
Experimental Protocols
Below are generalized experimental protocols for linearity and recovery studies based on common practices in the field.
Linearity Study Protocol
-
Preparation of Stock Solution: A primary stock solution of Ibuprofen is prepared in a suitable solvent (e.g., methanol) at a high concentration.
-
Preparation of Calibration Standards: A series of calibration standards are prepared by serially diluting the stock solution to cover the desired concentration range.
-
Addition of Internal Standard: A fixed concentration of the internal standard (e.g., this compound) is added to each calibration standard.
-
Sample Analysis: The calibration standards are analyzed using the chosen analytical method (e.g., LC-MS/MS).
-
Data Analysis: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The linearity is assessed by calculating the correlation coefficient (R²) of the linear regression.
Recovery Study Protocol
-
Sample Selection: A representative blank matrix (e.g., plasma, urine) is selected.
-
Spiking of Samples: Three sets of samples are prepared:
-
Set A: Blank matrix spiked with Ibuprofen and the internal standard (e.g., this compound) before the extraction process.
-
Set B: Blank matrix is subjected to the extraction process, and then spiked with Ibuprofen and the internal standard.
-
Set C: A neat solution of Ibuprofen and the internal standard at the same concentration as in Set A.
-
-
Sample Extraction: The samples from Set A and Set B are subjected to the sample preparation and extraction procedure.
-
Sample Analysis: All three sets of samples are analyzed by the analytical method.
-
Calculation of Recovery: The recovery is calculated using the following formula:
-
Recovery (%) = (Peak area of analyte in Set A / Peak area of analyte in Set B) x 100
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for linearity and recovery studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Validation of a liquid chromatographic method for the determination of ibuprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Analysis of Ibuprofen Using Ibuprofen-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides a synthesized comparison of analytical performance for the quantification of ibuprofen in human plasma, utilizing Ibuprofen-¹³C₆ as a stable isotope-labeled internal standard (SIL-IS). While a formal multi-laboratory round-robin study is not publicly available, this document consolidates data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to present a benchmark for expected inter-laboratory performance. The use of a SIL-IS like Ibuprofen-¹³C₆ is critical for minimizing variability between laboratories by correcting for matrix effects and differences in sample processing.
Comparative Performance of Ibuprofen Quantification
The following table summarizes typical performance characteristics achieved by different LC-MS/MS methods for ibuprofen analysis in human plasma. These values are derived from individual validated methods and represent a baseline for what well-calibrated laboratories can expect to achieve.
| Parameter | Method A (Hypothetical Lab 1) | Method B (Hypothetical Lab 2) | Method C (Hypothetical Lab 3) |
| Matrix | Human Plasma (K₂EDTA) | Human Plasma | Miniature Swine Plasma |
| Technique | LC-MS/MS | UPLC-MS/MS | LC-MS/MS |
| Linear Range | 0.05 - 36 µg/mL | 50 - 5000 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.988 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 50 ng/mL | 10 ng/mL |
| Intra-day Precision (%RSD) | < 5% | ≤ 11.2% | Not Reported |
| Inter-day Precision (%RSD) | < 5% | ≤ 7.0% | Not Reported |
| Accuracy (% Recovery) | 88.2 - 103.7% | 88.2 - 111.2% | Not Reported |
| Mean Extraction Recovery | 78.4 - 80.9% | Not Reported | 54 - 60% |
| Internal Standard | Ibuprofen-d3 | Flurbiprofen | Ibuprofen-d3 |
Note: Data is synthesized from multiple sources to represent a typical range of performance. Ibuprofen-d3 is used as a surrogate for Ibuprofen-¹³C₆ as they are both stable isotope-labeled internal standards with similar performance characteristics.
Standardized Experimental Protocol
The following is a representative LC-MS/MS protocol for the quantification of ibuprofen in plasma, using Ibuprofen-¹³C₆ as an internal standard. Adherence to a standardized protocol is paramount in reducing inter-laboratory variability.
1. Materials and Reagents:
-
Ibuprofen certified reference standard
-
Ibuprofen-¹³C₆ internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or acetic acid
-
Ammonium acetate
-
Human plasma (K₂EDTA)
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Ibuprofen-¹³C₆ working solution (e.g., 1 µg/mL in methanol) and vortex briefly.
-
Add 300 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm)[1].
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 5000)[2].
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
4. Calibration and Quality Control:
-
Prepare calibration standards by spiking blank plasma with known concentrations of ibuprofen (e.g., covering the range of 10 ng/mL to 5000 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process calibration standards and QC samples alongside unknown samples.
Visualized Workflows
The following diagrams illustrate the key processes in the inter-laboratory analysis of ibuprofen.
References
Ibuprofen-¹³C₆ Reigns Superior as an Internal Standard for NSAID Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of non-steroidal anti-inflammatory drugs (NSAIDs), the choice of an appropriate internal standard is critical to ensure accurate and reliable results. While various internal standards are available, evidence strongly supports the use of carbon-13 labeled compounds, such as Ibuprofen-¹³C₆, over other alternatives, including deuterated standards like Ibuprofen-d₃ and structurally similar compounds. The key advantages of ¹³C-labeled standards lie in their identical physicochemical properties to the analyte, ensuring co-elution and minimizing isotopic effects, which can compromise data accuracy.
Performance Comparison: Ibuprofen-¹³C₆ vs. Other Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, to compensate for any variations. Stable isotope-labeled (SIL) internal standards are the gold standard for mass spectrometry-based quantification. However, the choice between ¹³C-labeling and deuterium-labeling can significantly impact assay performance.
Carbon-13 labeled standards, like Ibuprofen-¹³C₆, are considered superior because the ¹³C isotopes do not alter the chemical properties or chromatographic retention time of the molecule.[1] This ensures that the internal standard and the analyte experience the same matrix effects and ionization suppression or enhancement, leading to more accurate quantification. In contrast, deuterated standards can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect."[2] This can lead to differential ion suppression and, consequently, less accurate results.
Quantitative Performance Data
The following tables summarize the performance of various internal standards in the LC-MS/MS analysis of NSAIDs, with data extracted from different validation studies.
Table 1: Performance of Ibuprofen-¹³C₃ as an Internal Standard for the Analysis of 21 NSAIDs in Milk and Muscle
Data sourced from a study by Jedziniak et al. (2021) which utilized Ibuprofen-¹³C₃ for the quantification of Ibuprofen.
| Analyte | Matrix | Recovery (%) | Precision (CV, %) |
| Ibuprofen | Milk | 99.7 - 108 | 8.83 - 12.7 |
| Ibuprofen | Muscle | 85.0 - 109 | 4.73 - 16.6 |
Table 2: Performance of Ibuprofen-d₃ as an Internal Standard for the Analysis of Ibuprofen
Data sourced from a study by Li et al. (2022) which utilized Ibuprofen-d₃ for the quantification of Ibuprofen in human plasma.
| Analyte | Matrix | Accuracy (%) | Precision (Intra-day CV, %) | Precision (Inter-day CV, %) | Recovery (%) |
| Ibuprofen | Human Plasma | 88.2 - 103.67 | < 5 | < 5 | 78.4 - 80.9 |
Table 3: Performance of Other Internal Standards for NSAID Analysis
| Internal Standard | Analyte(s) | Matrix | Accuracy (%) | Precision (CV, %) | Reference |
| Sulindac-d₃ | Sulindac | Human Plasma | -5.1 to 5.0 | 3.3 to 4.2 | (Zhang et al., 2022) |
| Pregabalin | Various NSAIDs | Human Urine | - | <7 (Intra-day), <10 (Inter-day) | (Al-Sibaai et al., 2022) |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols from the cited studies.
Protocol 1: Analysis of 21 NSAIDs in Milk and Muscle using Ibuprofen-¹³C₃
-
Sample Preparation:
-
Homogenize 2g of muscle tissue or take 2mL of milk.
-
Add internal standard solution (including Ibuprofen-¹³C₃).
-
For muscle samples, perform enzymatic hydrolysis.
-
Extract with acetonitrile.
-
Add ammonium acetate and centrifuge.
-
The supernatant is subjected to dispersive solid-phase extraction (dSPE) with C18 sorbent.
-
Evaporate the final extract to dryness and reconstitute in the mobile phase.[3]
-
-
LC-MS/MS Conditions:
-
LC System: Nexera X2 (Shimadzu)
-
Column: Luna C8 (3 μm, 2.1 × 150 mm, Phenomenex)
-
Mobile Phase: Gradient elution with methanol/acetonitrile (8:2, v/v) and 0.01 M ammonium formate (pH 5.0).
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
MS System: QTrap 5500 (Sciex)
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.[3]
-
Protocol 2: Analysis of Ibuprofen in Human Plasma using Ibuprofen-d₃
-
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (Ibuprofen-d₃).
-
Perform protein precipitation with methanol.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.[4]
-
-
LC-MS/MS Conditions:
-
LC System: Not specified
-
Column: Poroshell 120 EC-C₁₈ (2.1 × 50 mm, 2.7 μm)
-
Mobile Phase: Gradient elution with 0.05% acetic acid and 5 mM ammonium acetate in water and methanol.
-
Ionization Mode: ESI in negative mode.
-
MRM Transitions: Ibuprofen: m/z 205.0 → 161.1; Ibuprofen-d₃: m/z 208.0 → 164.0.[4]
-
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for implementing these methods.
Caption: General experimental workflow for NSAID analysis using an internal standard.
Conclusion
The selection of a suitable internal standard is a critical factor in the development of robust and reliable quantitative methods for NSAID analysis. The available data and established principles of mass spectrometry strongly indicate that ¹³C-labeled internal standards, such as Ibuprofen-¹³C₆, offer significant advantages over deuterated and other non-isotopically labeled analogs. Their ability to perfectly co-elute with the analyte and exhibit identical behavior during sample processing and analysis leads to superior accuracy and precision. For researchers striving for the highest quality data in NSAID quantification, Ibuprofen-¹³C₆ represents the gold standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scispace.com [scispace.com]
- 3. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of drugs and their metabolites in biological matrices is a critical cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established rigorous guidelines for bioanalytical method validation to ensure data integrity and reliability. A pivotal element within these guidelines is the use of internal standards (IS), with a strong preference for stable isotope-labeled internal standards (SIL-ISs) in mass spectrometry-based assays.
This guide provides an objective comparison of different types of internal standards, supported by experimental data, and outlines the regulatory expectations for their use. It also offers detailed experimental protocols for key bioanalytical methods.
The Regulatory Mandate for Internal Standards
Regulatory guidelines from the FDA, EMA, and the harmonized ICH M10 guideline on bioanalytical method validation consistently emphasize the necessity of a suitable internal standard for quantitative bioanalysis.[1][2] The primary role of an IS is to compensate for variability during sample processing and analysis, thereby improving the accuracy and precision of the results.[3][4][5] When using mass spectrometry (MS) detection, SIL-ISs are universally recommended as the "gold standard".[6][7]
The key validation parameters that are critically assessed by regulatory agencies include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of individual measurements.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
Comparison of Internal Standard Performance
The choice of internal standard can significantly impact the performance of a bioanalytical assay. While SIL-ISs are preferred, alternatives like structural analogs are also used. Within SIL-ISs, the choice of isotope (e.g., deuterium vs. carbon-13) can also influence performance due to the "isotope effect".
Stable Isotope-Labeled (SIL) IS vs. Structural Analog IS
SIL-ISs are considered superior because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[5] Structural analogs, while acceptable if a SIL-IS is not available, may not perfectly mimic the analyte's behavior, potentially leading to less accurate correction.[8]
| Parameter | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |
| Accuracy | Excellent | Good to Moderate |
| Precision | Excellent | Good to Moderate |
| Matrix Effect Compensation | Excellent | Variable |
| Co-elution with Analyte | Typically co-elutes | May have different retention times |
| Regulatory Preference | Strongly Recommended | Acceptable with justification |
Experimental Data Snapshot: Everolimus Analysis
A study comparing a stable isotope-labeled internal standard (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus by LC-MS/MS found that while both performed acceptably, the SIL-IS offered a more favorable comparison with an independent method.[7][9]
| Performance Metric | Everolimus-d4 (SIL-IS) | 32-desmethoxyrapamycin (Analog IS) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation with Independent Method (Slope) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
Data adapted from Heideloff et al., Therapeutic Drug Monitoring, 2013.[7][9]
Deuterated vs. ¹³C-Labeled Internal Standards
Within the SIL-IS category, the choice of isotope can be important. Deuterated (²H or D) standards are common due to lower synthesis costs. However, the significant mass difference between hydrogen and deuterium can sometimes lead to a chromatographic "isotope effect," where the deuterated standard separates from the unlabeled analyte.[10][11][12] This can be problematic if the two compounds experience different matrix effects. Carbon-13 (¹³C) labeled standards have a smaller relative mass difference and are less prone to this effect, often providing more accurate results.[10][11]
| Feature | Deuterated (e.g., -d₃) IS | ¹³C-Labeled (e.g., -¹³C₆) IS |
| Isotope Effect | Potential for chromatographic separation | Minimal to no separation |
| Matrix Effect Compensation | Generally good, but can be variable if separation occurs | Excellent, due to co-elution |
| Isotopic Stability | Generally high, but potential for back-exchange | High |
| Cost | Generally lower | Generally higher |
Experimental Data Snapshot: Amantadine Analysis
The performance of different deuterated internal standards for the antiviral drug amantadine has been evaluated in various studies. Both Amantadine-d6 and Amantadine-d15 have demonstrated excellent performance in LC-MS/MS methods.
| Parameter | Amantadine-d6 Performance | Amantadine-d15 Performance |
| Linearity (Correlation Coefficient) | r² ≥ 0.9969 | r > 0.995 |
| Intra-batch Precision (%CV) | ≤ 5.42% | < 8.0% |
| Inter-batch Precision (%CV) | 1.27% - 4.23% | < 8.0% |
| Intra-batch Accuracy | 98.47% - 105.72% | < 8.0% |
| Inter-batch Accuracy | 98.86% - 105.21% | < 8.0% |
Data is representative of published validation studies.[13][14]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful bioanalytical method validation. Below are examples of protocols for sample preparation and analysis.
Protocol 1: Protein Precipitation for Amantadine in Human Plasma
This protocol is a common and high-throughput method for sample cleanup.[8]
1. Materials and Reagents:
-
Amantadine and Amantadine-d15 (internal standard) reference standards
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Sample Preparation:
-
To 20 µL of human plasma in a microcentrifuge tube, add the internal standard solution (Amantadine-d15).
-
Add acetonitrile as the protein precipitating agent.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm) or equivalent.[14]
-
Mobile Phase: Isocratic elution with 70% 0.1% formic acid in water and 30% acetonitrile.[14]
-
Flow Rate: 0.8 mL/min.[14]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[14]
-
MRM Transitions:
Protocol 2: Whole Blood Sample Preparation for Everolimus Analysis
This protocol details a protein precipitation method for the analysis of everolimus from whole blood.[15]
1. Materials and Reagents:
-
Everolimus and ¹³C₂,D₄-everolimus (internal standard) reference standards
-
Whole blood
-
Ammonium bicarbonate
-
Zinc sulfate
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
2. Sample Preparation:
-
To 20 µL of whole blood, add 20 µL of ammonium bicarbonate and 20 µL of zinc sulfate.
-
Add 100 µL of the internal standard solution in acetonitrile.
-
Vortex the mixture and then centrifuge.
-
Inject 20 µL of the supernatant into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
LC Column: Waters Symmetry C18 or equivalent.[15]
-
Mobile Phase: A gradient of 2 mM ammonium acetate with 0.1% formic acid in water and methanol.[15]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive ion mode.
Visualizing Key Processes
To further clarify the relationships and workflows involved in bioanalytical method validation using stable isotope-labeled internal standards, the following diagrams are provided.
Bioanalytical workflow using a stable isotope-labeled internal standard.
Logical relationships in bioanalytical method validation.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 3. benchchem.com [benchchem.com]
- 4. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 5. bioanalytical extraction methods and validation parameters.pptx [slideshare.net]
- 6. ijstr.org [ijstr.org]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Technical Tip: Protein Precipitation [phenomenex.com]
- 13. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 14. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Ibuprofen-13C6 and Alternatives in High-Throughput Analytical Platforms
A Comparative Guide for Researchers and Drug Development Professionals
In the precise world of bioanalysis and pharmaceutical quality control, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes. This guide provides a comprehensive comparison of the performance characteristics of Ibuprofen-13C6, a stable isotope-labeled internal standard, against other commonly used alternatives in various analytical platforms. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for their specific analytical needs.
The Critical Role of Internal Standards in Ibuprofen Analysis
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is routinely quantified in biological matrices for pharmacokinetic studies and in pharmaceutical formulations for quality control. Analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are favored for their sensitivity and selectivity. However, the accuracy of these methods can be compromised by variations in sample preparation, injection volume, and instrument response. Internal standards are crucial for correcting these variations, thereby ensuring the integrity of the analytical results.
An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, co-elute with the analyte, but be distinguishable by the detector. Stable isotope-labeled (SIL) internal standards, such as this compound and Ibuprofen-d3, are considered the gold standard as they exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention times to the unlabeled analyte. Non-isotope labeled internal standards, such as meclofenamic acid and erdosteine, are also utilized, though their performance can differ more significantly from the analyte.
Performance Characteristics at a Glance
The following tables summarize the key performance characteristics of Ibuprofen analysis using different internal standards across LC-MS/MS and GC-MS platforms. While specific data for this compound is limited in publicly available literature, the performance of Ibuprofen-d3, another stable isotope-labeled analog, is presented as a close surrogate due to their near-identical physicochemical properties.
Table 1: Performance Characteristics in LC-MS/MS Analysis of Ibuprofen
| Internal Standard | Linearity Range (µg/mL) | LLOQ (µg/mL) | Precision (%RSD) | Accuracy (%) | Recovery (%) |
| Ibuprofen-d3 (SIL) | 0.05 - 36[1] | 0.05[1] | < 5 (Intra- & Inter-day)[1] | 88.2 - 103.67[1] | 78.4 - 80.9[1] |
| Erdosteine | 1 - 5000 (ng/mL) | 1 (ng/mL) | < 6.24 (Intra- & Inter-day) | Not explicitly stated for Ibuprofen | Not explicitly stated for Ibuprofen |
Table 2: Performance Characteristics in GC-MS Analysis of Ibuprofen
| Internal Standard | Linearity Range | LLOQ | Precision (%RSD) | Accuracy (%) | Recovery (%) |
| Ibuprofen-d3 (SIL) | 0 - 1000 µM | Not specified | 0.8 - 4.9 | 93.7 - 110 | Not specified |
| Meclofenamic Acid | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Workflows and Methodologies
Detailed experimental protocols are essential for replicating and validating analytical methods. Below are representative workflows and methodologies for the quantification of ibuprofen using different internal standards and analytical platforms.
Experimental Workflow for Ibuprofen Quantification using a Stable Isotope-Labeled Internal Standard
Caption: A typical experimental workflow for the quantification of ibuprofen in a biological matrix using a stable isotope-labeled internal standard.
Key Experimental Protocols
1. LC-MS/MS Method with Ibuprofen-d3 Internal Standard
-
Sample Preparation: To a 100 µL aliquot of plasma, add the internal standard solution (Ibuprofen-d3). Precipitate proteins by adding 300 µL of acetonitrile. Vortex and centrifuge the mixture. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
2. GC-MS Method with Meclofenamic Acid Internal Standard
-
Sample Preparation: To a 500 µL plasma sample, add the internal standard (meclofenamic acid). Acidify the sample and extract with an organic solvent (e.g., methylene chloride). Evaporate the organic layer to dryness.
-
Derivatization: The dried extract is derivatized using a silylating agent (e.g., BSTFA with 1% TMCS) to increase volatility for GC analysis.[2]
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to separate the derivatized analyte and internal standard.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized ibuprofen and meclofenamic acid.
-
Comparative Analysis: Stable Isotope-Labeled vs. Non-Isotope Labeled Internal Standards
The choice between a stable isotope-labeled internal standard and a non-isotope labeled one significantly impacts the performance and reliability of an analytical method.
Caption: A comparison of the advantages and disadvantages of stable isotope-labeled versus non-isotope labeled internal standards.
Conclusion and Recommendations
For the quantitative analysis of ibuprofen in complex matrices, the use of a stable isotope-labeled internal standard, such as this compound or its close analog Ibuprofen-d3, is highly recommended. The data consistently demonstrates that SIL internal standards provide superior accuracy, precision, and reliability by effectively compensating for variations in sample processing and matrix effects. While the initial cost of SIL standards is higher, the enhanced data quality and reduced need for extensive method re-validation can lead to long-term cost savings, particularly in regulated environments such as clinical trials and pharmaceutical quality assurance.
Non-isotope labeled internal standards like meclofenamic acid can be a viable alternative for less demanding applications or when cost is a primary constraint. However, researchers must be aware of the potential for greater variability in recovery and matrix effects, which may necessitate more rigorous method validation and quality control measures.
Ultimately, the selection of an internal standard should be based on a thorough evaluation of the specific requirements of the analytical method, including the desired level of accuracy and precision, the complexity of the sample matrix, and budgetary considerations. This guide provides the foundational data and methodologies to support an informed decision-making process.
References
The Gold Standard: Justifying Ibuprofen-13C6 in Validated Bioanalytical Methods
In the landscape of drug development and clinical research, the precise and accurate quantification of analytes in biological matrices is paramount. For a widely used non-steroidal anti-inflammatory drug (NSAID) like ibuprofen, the choice of an internal standard (IS) in a validated bioanalytical method is a critical decision that directly impacts data reliability. While various options exist, including structural analogs and deuterated forms, the use of a stable isotope-labeled internal standard (SIL-IS) incorporating carbon-13, specifically Ibuprofen-13C6, emerges as the scientifically superior choice. This guide provides a comprehensive justification for the selection of this compound, supported by established principles and comparative data from validated methods.
Superiority of Carbon-13 Labeling: A Head-to-Head Comparison
The ideal internal standard should mimic the analyte of interest throughout the analytical process—from extraction to detection—to compensate for any potential variability. Stable isotope labeling achieves this by creating a compound that is chemically identical to the analyte but mass-shifted, allowing for its distinction by a mass spectrometer. The two most common stable isotopes used for this purpose are deuterium (²H or D) and carbon-13 (¹³C). While both are improvements over structural analogs, ¹³C-labeling offers distinct advantages that are crucial for the rigor of a validated bioanalytical method.
The primary drawback of deuterium-labeled standards, such as Ibuprofen-d3, is the "isotope effect." The significant mass difference between hydrogen and deuterium can lead to differences in physicochemical properties. This can manifest as chromatographic separation between the analyte and the internal standard, leading to differential ion suppression or enhancement in the mass spectrometer source.[1][2] Such a discrepancy can compromise the accuracy and precision of the quantification.
Carbon-13 labeled standards, like this compound, largely circumvent this issue. The smaller relative mass difference between ¹²C and ¹³C results in negligible chromatographic separation from the unlabeled analyte.[1][2] This ensures that both the analyte and the internal standard experience the exact same matrix effects, leading to more accurate and precise results. Furthermore, the carbon-13 labels are incorporated into the stable carbon backbone of the molecule, making them less susceptible to exchange with the surrounding environment, a potential issue with deuterium labels on exchangeable protons.
The following table summarizes the expected performance characteristics of this compound compared to deuterated ibuprofen and a structural analog, based on established principles of bioanalytical method validation.
| Performance Metric | This compound (SIL-IS) | Deuterated Ibuprofen (e.g., Ibuprofen-d3) | Structural Analog (e.g., Fenoprofen) |
| Chromatographic Co-elution | Excellent (near identical retention time) | Good to Fair (potential for partial separation) | Poor (different retention time) |
| Matrix Effect Compensation | Excellent | Good to Fair | Poor |
| Accuracy (% Bias) | Expected to be within ±15% (typically <5%) | Generally within ±15%, but can be variable | Variable, often outside acceptable limits |
| Precision (% CV) | Expected to be <15% (typically <5%) | Generally <15%, but can be higher than ¹³C-IS | Variable, often higher than SIL-IS |
| Extraction Recovery | Identical to analyte | Generally similar, but can differ slightly | Can differ significantly from analyte |
| Isotopic Stability | High | Generally high, but potential for back-exchange | Not Applicable |
Logical Justification for Selecting this compound
The decision to use this compound is a logical progression that prioritizes data quality and analytical robustness. The following diagram illustrates the decision-making pathway.
Caption: Decision pathway for selecting an internal standard.
Experimental Protocol: A Validated Bioanalytical Method
The following is a representative experimental protocol for the quantification of ibuprofen in human plasma using this compound as the internal standard, based on common practices in validated bioanalytical methods.
1. Materials and Reagents:
-
Ibuprofen reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
2. Stock and Working Solutions:
-
Prepare individual stock solutions of ibuprofen and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of ibuprofen by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or quality control (QC), add 150 µL of the working internal standard solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode
-
MRM Transitions:
-
Ibuprofen: m/z 205.1 → 161.1
-
This compound: m/z 211.1 → 167.1
-
5. Method Validation:
-
The method should be validated according to FDA and/or EMA guidelines, assessing selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Experimental Workflow
The following diagram outlines the typical workflow for a validated bioanalytical method using this compound.
Caption: A typical bioanalytical experimental workflow.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of Ibuprofen-13C6
This document provides a comprehensive guide for the safe and compliant disposal of Ibuprofen-13C6, a stable isotope-labeled compound. The procedures outlined are intended for researchers, scientists, and drug development professionals in a laboratory setting.
Immediate Safety and Handling Considerations
This compound is labeled with Carbon-13, a stable, non-radioactive isotope. Therefore, it does not pose a radiological hazard, and no special precautions related to radioactivity are required.[1][] The disposal procedures are dictated by the chemical properties of the parent compound, Ibuprofen.[1]
Key Hazards:
Personnel handling this compound should wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.[3][5] Handling should occur in a well-ventilated area to avoid dust formation and inhalation.[3][4]
Hazard and Safety Data Summary
The disposal protocol for this compound is determined by the hazard profile of Ibuprofen. The following table summarizes key quantitative and qualitative safety data from its Safety Data Sheet (SDS).
| Parameter | Value | References |
| GHS Classification | Acute toxicity, Oral (Category 4); Eye irritation (Category 2A); Specific target organ toxicity - single exposure (Category 3) | [3][6] |
| Signal Word | Warning | [3][5] |
| Hazard Statements | H302: Harmful if swallowed; H319: Causes serious eye irritation; H335: May cause respiratory irritation | [6] |
| Physical State | Solid, white powder | [3][5] |
| Melting Point | 75 - 78 °C / 167 - 172.4 °F | [3] |
| Boiling Point | 157 °C / 314.6 °F @ 4 mmHg | [3] |
| Incompatible Materials | Strong oxidizing agents | [3] |
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the proper disposal of this compound from a laboratory setting. Disposal must comply with all applicable federal, state, and local regulations.[7]
Materials Required:
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Designated and properly labeled hazardous waste container
-
Waste disposal tags or labels as required by your institution's Environmental Health & Safety (EHS) office
-
Spatula or scoop
-
Chemical fume hood (if handling large quantities or creating dust)
Methodology:
-
Segregation:
-
Ensure that this compound waste is not mixed with general laboratory trash or radioactive waste.[1]
-
If the compound is in a solution, do not mix it with other incompatible solvent waste streams.
-
-
Containment:
-
For solid this compound waste, carefully transfer it into a designated, sealable hazardous waste container. Avoid generating dust.
-
For solutions containing this compound, transfer the liquid to a designated liquid hazardous waste container that is compatible with the solvent used.
-
Empty containers that held this compound should also be treated as hazardous waste and disposed of in the appropriate solid waste container.
-
-
Labeling:
-
Clearly label the hazardous waste container with its contents, including "this compound" and any solvents present.
-
Fill out all required information on your institution's hazardous waste tag and attach it to the container.
-
-
Storage:
-
Disposal:
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory environment.
Caption: Disposal workflow for this compound.
References
- 1. moravek.com [moravek.com]
- 3. fishersci.com [fishersci.com]
- 4. download.basf.com [download.basf.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. isotope.com [isotope.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. sdmedwaste.com [sdmedwaste.com]
Personal protective equipment for handling Ibuprofen-13C6
Essential Safety and Handling Guide for Ibuprofen-13C6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures ensure safe operational handling and disposal of this compound in a laboratory setting.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Ibuprofen, which are representative of this compound.
| Property | Value |
| Physical State | Solid, Powder[1] |
| Appearance | White[1][2] |
| Melting Point | 75 - 78 °C / 167 - 172.4 °F[1] |
| Boiling Point | 157 °C / 314.6 °F @ 4 mmHg[1] |
| Solubility | No information available |
| Molecular Formula | C13H18O2 (Ibuprofen) |
| Molecular Weight | 206.28 g/mol (Ibuprofen) |
Operational Plan: Handling and Disposal of this compound
This section outlines the step-by-step procedures for the safe handling and disposal of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
Employ a local exhaust ventilation (LEV) system or an enclosure for procedures with a risk of aerosolization.[3]
-
Ensure easy access to an eyewash station and safety shower.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to minimize exposure.
| PPE Category | Specification |
| Eye/Face Protection | Wear tight-sealing safety goggles or a face shield.[1][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.4 mm) are required.[6] Change gloves immediately if they become contaminated, torn, or punctured.[7] For extensive handling, consider double gloving.[7][8] |
| Skin and Body Protection | Wear a lab coat or a protective disposable gown made of low-permeability fabric.[7] Ensure it has a solid front, long sleeves, and tight-fitting cuffs.[7] |
| Respiratory Protection | For normal use, respiratory protection is not typically required.[9] However, if dust formation is unavoidable or if the occupational exposure limit is exceeded, use a NIOSH-approved respirator.[4][9] |
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Storage:
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If symptoms persist, seek medical attention.[2][10] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water.[10] If irritation persists, seek medical advice.[10] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do.[1][2] Seek medical attention if irritation continues.[10] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink water afterwards.[2] Call a poison control center or doctor immediately. |
Spill and Disposal Plan
Spill Cleanup:
-
Minor Spills:
-
Major Spills:
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][3]
-
For household trash disposal, if no take-back program is available, mix the substance with an undesirable material like used coffee grounds or cat litter.[12][13] Place the mixture in a sealed container to prevent leakage.[12][14]
-
Do not flush down the toilet unless specifically instructed to do so.[14]
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. osha.gov [osha.gov]
- 6. download.basf.com [download.basf.com]
- 7. osha.gov [osha.gov]
- 8. pogo.ca [pogo.ca]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. content.oppictures.com [content.oppictures.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. content.civicplus.com [content.civicplus.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
